1,1-Diphenyl-2-propyn-1-ol
Description
Properties
IUPAC Name |
1,1-diphenylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCLTAARQYTXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021697 | |
| Record name | 1,1-Diphenyl-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3923-52-2 | |
| Record name | 1,1-Diphenyl-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3923-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylethynylcarbinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003923522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylethinylcarbinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Diphenyl-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Diphenyl-2-propyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLETHYNYLCARBINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LV4Q9O7K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1-Diphenyl-2-propyn-1-ol (CAS: 3923-52-2) for Chemical and Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Diphenyl-2-propyn-1-ol, with CAS number 3923-52-2, is a versatile tertiary propargyl alcohol that serves as a crucial building block in organic synthesis. Its unique structure, featuring two phenyl groups and a terminal alkyne, provides a scaffold for the creation of complex molecular architectures. While noted as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, its direct biological activity and role in specific signaling pathways are not extensively documented in publicly available research.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and known applications as a synthetic intermediate, with a focus on its utility for professionals in drug discovery and development.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline solid at room temperature.[2] It is insoluble in water but soluble in common organic solvents. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3923-52-2 | |
| Molecular Formula | C₁₅H₁₂O | |
| Molecular Weight | 208.26 g/mol | |
| Melting Point | 47-49 °C | |
| Boiling Point | 183 °C at 20 mmHg | |
| Appearance | White to pale yellow crystalline powder | [2] |
| Solubility | Insoluble in water | [1] |
| InChI Key | SMCLTAARQYTXLW-UHFFFAOYSA-N | |
| Canonical SMILES | C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound. While raw spectral data is not provided in the search results, the availability of various spectral analyses is confirmed.
Table 2: Available Spectral Data for this compound
| Spectrum Type | Availability |
| ¹H NMR | Available |
| ¹³C NMR | Available |
| Infrared (IR) | Available |
| Mass Spectrometry (MS) | Available |
| Raman | Available |
Synthesis and Experimental Protocols
The most common synthetic route to this compound is the reaction of benzophenone (B1666685) with an acetylide anion. A general experimental protocol is detailed below.
Synthesis of this compound from Benzophenone and Acetylene (B1199291)
This procedure involves the in-situ generation of an acetylide, which then acts as a nucleophile, attacking the carbonyl carbon of benzophenone.
Experimental Protocol:
-
Preparation of Sodium Methoxide: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet, add anhydrous methanol (B129727). Cool the flask in an ice bath. Slowly add sodium metal pieces to the methanol to generate sodium methoxide.
-
Acetylene Addition: Once the sodium has completely reacted, bubble acetylene gas through the solution while maintaining a low temperature (0-5 °C).
-
Reaction with Benzophenone: Dissolve benzophenone in a suitable solvent (e.g., anhydrous THF or ether) and add it dropwise to the acetylide solution. The reaction is typically stirred at a low temperature for several hours and then allowed to warm to room temperature.
-
Quenching: Carefully quench the reaction by pouring it into an aqueous solution of a weak acid, such as ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
References
1,1-Diphenyl-2-propyn-1-ol physical properties
An In-depth Technical Guide to the Physical Properties of 1,1-Diphenyl-2-propyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, an alkynol with the CAS Number 3923-52-2, serves as a crucial intermediate in various fields of organic synthesis, including pharmaceuticals, agrochemicals, and dyestuffs.[1] Its unique structure, featuring two phenyl groups and a terminal alkyne, makes it a versatile building block for creating complex molecules. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.
Core Physical and Chemical Properties
This compound is typically a white to pale yellow crystalline powder.[2][3] It is known to be air-sensitive and should be stored in a cool, dark place under an inert atmosphere.[3] This compound is incompatible with oxidizing agents.[3]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound based on available literature data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂O | [2][4] |
| Molecular Weight | 208.26 g/mol | [4] |
| Melting Point | 47-49 °C | [5] |
| 45.0-52.0 °C | [2] | |
| Boiling Point | 183 °C at 20 mmHg | [5] |
| 179 °C at 18 torr | [6] | |
| Density | ~1.046 g/cm³ (estimate) | [1][5] |
| 1.131 g/cm³ | [6] | |
| Refractive Index | ~1.536 (estimate) | [1][5] |
| 1.609 | [6] | |
| Flash Point | 113 °C (closed cup) | [4] |
| >110 °C (>230 °F) | [5] | |
| Solubility | Insoluble in water. | [1][4] |
| Appearance | White to pale yellow crystals or powder. | [2][3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below.
Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from benzophenone (B1666685) and acetylene (B1199291).
Materials:
-
Benzophenone
-
Sodium amide (NaNH₂) or other strong base
-
Liquid ammonia
-
Acetylene gas
-
Anhydrous diethyl ether or THF
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Reaction flask (three-necked) with a mechanical stirrer, gas inlet, and condenser
Procedure:
-
Setup: Assemble the reaction flask under a nitrogen or argon atmosphere. Ensure all glassware is dry.
-
Reaction Initiation: In the flask, suspend sodium amide in anhydrous diethyl ether. Cool the mixture to -33 °C or below using a dry ice/acetone bath.
-
Acetylene Addition: Bubble acetylene gas through the stirred suspension. The formation of sodium acetylide will be observed.
-
Benzophenone Addition: Once the formation of sodium acetylide is complete, slowly add a solution of benzophenone in anhydrous diethyl ether to the reaction mixture.
-
Reaction: Allow the reaction to stir for several hours at a low temperature, then let it slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Melting Point Determination
The melting point is a critical indicator of purity.[7] A sharp melting point range of 0.5-1.0°C is characteristic of a pure compound.[7]
Materials:
-
Purified this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)[7]
-
Thermometer
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry crystalline sample. Pack the powder into a capillary tube to a depth of 1-2 mm by tapping the sealed end on a hard surface.[8][9]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[9]
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (~47°C). Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.[7][9]
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[7]
-
Repeat: For accuracy, allow the apparatus to cool and repeat the determination with a fresh sample.[7]
Solubility Determination (Qualitative)
This protocol provides a qualitative method for assessing the solubility of this compound in a given solvent.
Materials:
-
This compound (25 mg)
-
Test tubes
-
Selected solvent (e.g., water, ethanol, diethyl ether)
-
Vortex mixer or shaker
Procedure:
-
Sample and Solvent: Place 25 mg of the compound into a small test tube.[10]
-
Solvent Addition: Add the chosen solvent (e.g., water) in small portions, starting with 0.25 mL.[10]
-
Mixing: After each addition, shake or vortex the test tube vigorously for at least 30 seconds.[10]
-
Observation: Observe if the solid dissolves completely.
-
Incremental Addition: Continue adding the solvent in 0.25 mL increments up to a total volume of 3 mL, mixing thoroughly after each addition.
-
Classification:
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the key experimental and logical workflows described in this guide.
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for melting point determination.
Caption: Logical workflow for qualitative solubility testing.
References
- 1. This compound | 3923-52-2 [chemicalbook.com]
- 2. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound CAS#: 3923-52-2 [amp.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Guide: Physicochemical Properties and Synthesis of 1,1-Diphenyl-2-propyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the tertiary alkynol 1,1-Diphenyl-2-propyn-1-ol. It includes detailed experimental protocols for the determination of these properties and outlines a common synthetic pathway for its preparation. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.
Core Physicochemical Data
The accurate determination of physical constants such as melting and boiling points is fundamental for the identification, purification, and characterization of chemical compounds. This compound is a white to pale yellow crystalline solid at room temperature.[1] Its key physical properties are summarized in the table below.
| Property | Value | Conditions |
| Melting Point | 47-49 °C | (lit.)[2][3] |
| 45.0-52.0 °C | (clear melt)[4] | |
| Boiling Point | 183 °C | at 20 mmHg (lit.)[2][3] |
| 179 °C | at 18 torr |
Experimental Protocols
The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity, with impurities typically causing a depression and broadening of the melting range.
Methodology: Capillary Method
A common and accurate method for determining the melting point of an organic solid involves using a melting point apparatus, such as a Mel-Temp or a Thiele tube.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube with heating oil)
-
Thermometer
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Mortar and pestle (optional, for pulverizing crystals)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface and crushed into a fine powder if necessary. The open end of a capillary tube is tapped into the powder to collect a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[2][3]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.
-
Heating and Observation: The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has completely liquefied (completion of melting). This range is reported as the melting point.[1] For an accurate determination, it is advisable to perform a rapid preliminary measurement to find the approximate melting point, followed by a slower, more careful measurement.
Boiling Point Determination under Reduced Pressure
For compounds that decompose at their atmospheric boiling point, boiling point determination is carried out under reduced pressure (vacuum distillation).[6][7] This allows the compound to boil at a lower temperature. The boiling point of this compound is reported at a reduced pressure, indicating its susceptibility to decomposition at higher temperatures.
Methodology: Vacuum Distillation
Apparatus and Materials:
-
Round-bottom flask
-
Claisen adapter
-
Thermometer and adapter
-
Condenser
-
Receiving flask
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Manometer
-
Heating mantle
-
Stir bar or capillary for ebullition
-
Vacuum grease
Procedure:
-
Apparatus Assembly: A vacuum distillation apparatus is assembled. All glass joints must be lightly greased to ensure a tight seal.[8] A stir bar is added to the distillation flask to ensure smooth boiling; boiling stones are not effective under vacuum.[8] The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Pressure Reduction: The system is connected to a vacuum source, and the pressure is gradually reduced. The pressure within the system is monitored using a manometer.[8]
-
Heating: Once the desired pressure is achieved and stable, the distillation flask is gently heated.
-
Data Recording: The temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask is recorded as the boiling point at that specific pressure.[8] It is important to note that under vacuum, the boiling point may fluctuate slightly due to minor pressure variations.[8]
-
System Shutdown: After the distillation is complete, the heating is discontinued, and the apparatus is allowed to cool before the vacuum is slowly released.[8]
Synthesis of this compound
This compound is commonly synthesized via a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group. In this case, an ethynyl (B1212043) Grignard reagent reacts with benzophenone.
Caption: Synthesis of this compound via Grignard Reaction.
This synthetic route is highly efficient for producing tertiary propargyl alcohols. The reaction must be carried out under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[9] The initial step involves the formation of the ethynyl Grignard reagent, which then attacks the electrophilic carbonyl carbon of benzophenone. The resulting magnesium alkoxide is subsequently protonated during an aqueous acidic workup to yield the final product, this compound.
References
- 1. pennwest.edu [pennwest.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. This compound 99 3923-52-2 [sigmaaldrich.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]
Spectroscopic Profile of 1,1-Diphenyl-2-propyn-1-ol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,1-Diphenyl-2-propyn-1-ol (CAS No. 3923-52-2). The information presented herein is crucial for the identification, characterization, and quality control of this important synthetic intermediate. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.60 - 7.20 | m | 10H | Aromatic protons (C₆H₅) |
| 2.90 | s | 1H | Acetylenic proton (C≡CH) |
| 2.60 | s | 1H | Hydroxyl proton (OH) |
Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The spectrum is typically recorded in CDCl₃.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| 143.0 | C-ipso (aromatic) |
| 128.5 | C-ortho/C-meta (aromatic) |
| 126.0 | C-para (aromatic) |
| 86.0 | C≡CH |
| 75.0 | C ≡CH |
| 74.0 | C-OH (quaternary) |
Note: The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm). Due to the quaternary nature of some carbons, their signals may be weak.
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3600 | Strong, Broad | O-H stretch (hydroxyl group) |
| 3300 | Strong, Sharp | ≡C-H stretch (acetylenic C-H) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 2110 | Weak | C≡C stretch (alkyne) |
| 1600, 1490, 1450 | Medium to Strong | C=C stretch (aromatic ring) |
| 1050 | Strong | C-O stretch (tertiary alcohol) |
Note: The spectrum is typically obtained from a KBr pellet or as a thin film.
MS (Mass Spectrometry) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 208 | Moderate | [M]⁺ (Molecular Ion) |
| 181 | Moderate | [M - C₂H₃]⁺ |
| 165 | Strong | [M - C₂H₃O]⁺ |
| 105 | Very Strong | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | Strong | [C₆H₅]⁺ (Phenyl cation) |
Note: The mass spectrum is typically acquired using Electron Ionization (EI) at 70 eV.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Pulse Sequence: Standard single-pulse sequence
-
Acquisition Parameters:
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR Spectrometer
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Acquisition Parameters:
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Width: 30°
-
Acquisition Time: 1.0 s
-
Spectral Width: 240 ppm
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2][3][4][5]
-
Place a portion of the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[3]
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Spectral Range: 4000 - 400 cm⁻¹
-
Background: A background spectrum of a pure KBr pellet is recorded prior to the sample scan.
-
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
Data Acquisition:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40 - 400
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
Unveiling the Structural Architecture of 1,1-Diphenyl-2-propyn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1,1-Diphenyl-2-propyn-1-ol, a key intermediate in organic synthesis. This document summarizes its crystallographic data, details experimental protocols for its synthesis and crystallization, and explores its potential, though currently underexplored, biological significance.
Core Crystallographic Data
While a comprehensive, publicly available crystal structure of neat this compound is not readily found in open crystallographic databases, valuable structural insights can be gleaned from its derivatives. The crystal structure of a ruthenium complex incorporating a ligand derived from this compound provides key atomic coordinates and spatial arrangements. Analysis of this complex reveals the foundational conformation of the this compound moiety when bound to a metal center.
A publication by Yu et al. in the New Journal of Chemistry (2015) details the synthesis and characterization of non-chelating ruthenium–indenylidene olefin metathesis catalysts derived from substituted 1,1-diphenyl-2-propyn-1-ols, where this compound is denoted as compound 6a .[1][2] The supporting information for this publication is expected to contain the specific crystal data for this compound.
In the absence of the raw crystallographic file for the isolated compound, the following table summarizes typical physical and chemical properties.
| Property | Value |
| Chemical Formula | C₁₅H₁₂O |
| Molecular Weight | 208.26 g/mol |
| CAS Number | 3923-52-2 |
| Melting Point | 47-49 °C (lit.) |
| Boiling Point | 183 °C at 20 mmHg (lit.) |
| Appearance | White to pale yellow crystalline powder |
Experimental Protocols
Synthesis of this compound
A general and widely used procedure for the synthesis of this compound involves the reaction of benzophenone (B1666685) with an acetylide anion. A detailed protocol is as follows:
-
Preparation of the Acetylide Reagent: In a three-necked flask under a nitrogen atmosphere, dissolve sodium metal in anhydrous methanol (B129727) with cooling in an ice-water bath.
-
Reaction with Benzophenone: To the freshly prepared sodium methoxide (B1231860) solution, add benzophenone.
-
Introduction of Acetylene (B1199291): Purified acetylene gas is then bubbled through the reaction mixture at a controlled rate, maintaining the temperature between 0 and 5 °C.
-
Work-up: Once the reaction is complete, the mixture is neutralized with an ammonium (B1175870) chloride solution. The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by distillation under reduced pressure to yield this compound.
References
Synthesis of 1,1-Diphenyl-2-propyn-1-ol from Benzophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,1-diphenyl-2-propyn-1-ol, a valuable intermediate in organic synthesis, from the readily available starting material, benzophenone (B1666685). This document details the prevalent synthetic methodologies, reaction mechanisms, experimental protocols, and characterization of the final product.
Introduction
This compound is a tertiary propargyl alcohol that serves as a versatile building block in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and dyestuffs.[1] Its structure, featuring two phenyl rings and a terminal alkyne, allows for a wide range of chemical transformations. The most common and efficient method for its synthesis involves the nucleophilic addition of an acetylide anion to the carbonyl carbon of benzophenone. This guide will focus on two primary approaches: the use of Grignard reagents and organolithium reagents.
Synthetic Methodologies
The core of the synthesis lies in the ethynylation of benzophenone. This is typically achieved by reacting benzophenone with a source of nucleophilic acetylene (B1199291). The two most effective methods employ ethynylmagnesium bromide (a Grignard reagent) or lithium acetylide.
Grignard Reaction
The Grignard reaction approach involves the in-situ or pre-formed ethynylmagnesium bromide, which acts as a potent nucleophile. The reaction proceeds via the nucleophilic attack of the acetylide on the electrophilic carbonyl carbon of benzophenone, followed by an acidic workup to yield the desired tertiary alcohol.
Organolithium Reaction
Similar to the Grignard reaction, the use of lithium acetylide provides a powerful nucleophile for the addition to benzophenone. Lithium acetylide can be prepared by the deprotonation of acetylene gas with a strong organolithium base, such as n-butyllithium.
Reaction Mechanism
The underlying mechanism for both methodologies is a nucleophilic addition to the carbonyl group of benzophenone. The acetylide anion (from either the Grignard or organolithium reagent) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate during the aqueous workup yields the final product, this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from benzophenone.
Method A: Synthesis using Ethynylmagnesium Bromide (Grignard Reagent)
This protocol is adapted from established procedures for Grignard reactions with ketones.
Materials:
-
Benzophenone
-
Magnesium turnings
-
Ethyl bromide
-
Acetylene gas (purified)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexanes
-
Ethyl acetate (B1210297)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Preparation of Ethynylmagnesium Bromide:
-
In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings.
-
Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the formation of ethylmagnesium bromide.
-
Once the Grignard reagent formation is complete, bubble purified acetylene gas through the solution at 0 °C to form ethynylmagnesium bromide. A white precipitate may form.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone in anhydrous THF and add it dropwise to the freshly prepared ethynylmagnesium bromide solution at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford pure this compound as a white to pale yellow crystalline solid.[2]
-
Method B: Synthesis using Lithium Acetylide
This protocol is based on standard procedures for the generation and use of lithium acetylide.
Materials:
-
Benzophenone
-
Acetylene gas (purified)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Low-temperature thermometer
-
Syringes
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Preparation of Lithium Acetylide:
-
In a flame-dried three-necked flask under an inert atmosphere, dissolve purified acetylene gas in anhydrous THF at -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes to the acetylene solution at -78 °C. A white precipitate of lithium acetylide will form.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone in anhydrous THF and add it dropwise to the lithium acetylide suspension at -78 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Recrystallize the crude product from a hexanes/ethyl acetate solvent system to yield pure this compound.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O | |
| Molecular Weight | 208.26 g/mol | |
| Appearance | White to pale yellow crystalline solid | [2] |
| Melting Point | 47-49 °C | [1] |
| Boiling Point | 183 °C at 20 mmHg | [1] |
| Solubility | Insoluble in water | [1] |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Method A (Grignard) | Method B (Organolithium) |
| Reactants | Benzophenone, Ethynylmagnesium Bromide | Benzophenone, Lithium Acetylide |
| Solvent | Anhydrous THF | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Reaction Time | 3-4 hours | 3-4 hours |
| Typical Yield | 85-95% (estimated based on analogous reactions) | 80-90% (estimated based on analogous reactions) |
Product Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the acetylenic proton, the aromatic protons of the two phenyl groups, and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the acetylenic carbons, the quaternary carbon attached to the hydroxyl group, and the aromatic carbons.[3]
-
IR Spectroscopy: The infrared spectrum will show a characteristic absorption band for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the C-H stretch of the terminal alkyne.
Visualizations
Signaling Pathway
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis.
References
An In-depth Technical Guide to 1,1-Diphenyl-2-propyn-1-ol: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 1,1-Diphenyl-2-propyn-1-ol. This versatile propargylic alcohol, featuring both aromatic stability and alkynyl reactivity, serves as a crucial intermediate in various fields, including organic synthesis, pharmaceuticals, and materials science.
Core Chemical and Physical Properties
This compound is a white to pale yellow crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 3923-52-2 |
| Molecular Formula | C₁₅H₁₂O |
| Molecular Weight | 208.26 g/mol [3][4][5] |
| Melting Point | 47-49 °C[3][5] |
| Boiling Point | 183 °C at 20 mmHg[3][5] |
| Density | ~1.046 g/cm³ (estimate)[3] |
| Refractive Index | ~1.536 (estimate)[3] |
| pKa | 11.58 ± 0.29 (Predicted)[3] |
| Flash Point | >113 °C (>230 °F)[3][5] |
| Appearance | White to pale yellow powder or crystals[1][2][3] |
| Solubility | Insoluble in water[6] |
Reactivity and Synthetic Applications
This compound is a valuable building block in organic synthesis due to the presence of a reactive hydroxyl group and a terminal alkyne.[7] This unique structure allows for a wide range of chemical transformations, making it a precursor for complex molecular frameworks.
Its applications span several areas:
-
Pharmaceutical Intermediates : It is used in the synthesis of active pharmaceutical ingredients (APIs), particularly those containing aromatic and propargylic functional groups.[6][7]
-
Catalyst and Ligand Precursors : The compound serves as a raw material for designing organometallic catalysts and chiral ligands, which are crucial for improving selectivity and efficiency in fine chemical processes.[7] It has been used in the synthesis of ruthenium and osmium complexes.[5][]
-
Fine Chemical and Material Synthesis : It is a versatile reagent for preparing specialty polymers, aromatic derivatives, and optical materials.[7] For instance, it is a starting material for the synthesis of thieno-2H-chromenes.[5][6]
-
Organic Synthesis : The alkyne group can undergo various reactions, including addition, metathesis, hydroboration, cleavage, coupling, and cycloadditions.[5] The propargylic alcohol moiety can participate in nucleophilic substitution reactions.[9]
The reactivity of this compound is central to its utility. The molecule can react to form allenylidene complexes with ruthenium, which can then be converted to methoxycarbene complexes.[] Furthermore, it can react with osmium complexes, leading to the formation of furan (B31954) derivatives through a catalyzed conversion.[]
Experimental Protocols
Synthesis of this compound from Benzophenone (B1666685) and Acetylene (B1199291)
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Benzophenone
-
Acetylene gas
-
Sodium metal
-
Anhydrous methanol (B129727)
-
Ammonium (B1175870) chloride
-
Ice
Procedure:
-
Preparation of Sodium Methoxide: In a three-necked flask under a nitrogen atmosphere, slowly add small pieces of sodium metal to anhydrous methanol while cooling with an ice water bath.
-
Addition of Benzophenone: Once all the sodium has dissolved, add benzophenone to the solution. Stir the mixture and cool it to below 0 °C.
-
Acetylene Introduction: Slowly bubble acetylene gas through the reaction mixture. Control the flow rate to maintain the reaction temperature between 0 and 5 °C. The reaction is complete when it is no longer exothermic.
-
Neutralization: In a separate flask, prepare a solution of ammonium chloride in methanol and cool it with an ice bath. Pour the reaction mixture into the ammonium chloride solution to neutralize it, keeping the temperature below 20 °C.
-
Workup and Purification: Filter the neutralized solution. Distill the filtrate to remove the methanol. The crude product can then be purified by distillation under reduced pressure or by recrystallization.
Safety Information
This compound is classified as an irritant.[5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][5] It is incompatible with oxidizing agents.[1] Appropriate personal protective equipment, such as gloves, eye protection, and a dust mask, should be used when handling this chemical.[5] It is a combustible solid and should be stored in a cool, dark place under an inert atmosphere.[1][5]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound CAS#: 3923-52-2 [amp.chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 1,1-ジフェニル-2-プロピン-1-オール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 3923-52-2 [chemicalbook.com]
- 7. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 9. researchgate.net [researchgate.net]
Solubility Profile of 1,1-Diphenyl-2-propyn-1-ol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-Diphenyl-2-propyn-1-ol, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and outlines a detailed experimental protocol for determining precise solubility parameters in various organic solvents.
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound, with its two non-polar phenyl groups and a polar hydroxyl group, is a molecule of intermediate polarity. Its solubility will therefore depend on the polarity of the solvent.
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental determination.
| Solvent | Solvent Polarity (Dielectric Constant at 20°C) | Predicted Solubility | Rationale |
| Water | 80.1 | Insoluble | The large non-polar diphenyl structure outweighs the polarity of the single hydroxyl group.[1][2][3] |
| Methanol (B129727) | 33.0 | Soluble | The hydroxyl group of methanol can hydrogen bond with the hydroxyl group of the solute, and the non-polar methyl group can interact with the phenyl rings. |
| Ethanol | 24.5 | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate dissolution. |
| Acetone | 20.7 | Soluble | Acetone is a polar aprotic solvent that can interact with the polar hydroxyl group. |
| Ethyl Acetate (B1210297) | 6.0 | Soluble | As a moderately polar solvent, ethyl acetate is expected to effectively solvate the molecule. |
| Toluene (B28343) | 2.4 | Likely Soluble | The non-polar nature of toluene aligns well with the non-polar phenyl groups of the solute. |
| Hexane (B92381) | 1.9 | Likely Sparingly Soluble to Insoluble | The highly non-polar nature of hexane may not be sufficient to overcome the intermolecular forces of the crystalline solid, despite the presence of the non-polar phenyl groups. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a solid organic compound in a given solvent at a specific temperature.
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature bath or shaker incubator
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solid still present at the bottom.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
References
- 1. This compound | 3923-52-2 [chemicalbook.com]
- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. 1-PHENYL-2-PROPYN-1-OL CAS#: 4187-87-5 [m.chemicalbook.com]
- 5. rawsource.com [rawsource.com]
- 6. rawsource.com [rawsource.com]
- 7. rawsource.com [rawsource.com]
- 8. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 9. solechem.eu [solechem.eu]
An In-Depth Technical Guide to 1,1-Diphenyl-2-propyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1-Diphenyl-2-propyn-1-ol, a versatile alkynol with significant applications in organic synthesis and as a precursor for various functional molecules. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its known applications.
Chemical Identity and Synonyms
The compound with the chemical structure of a hydroxyl group and a propynyl (B12738560) group attached to the same carbon, which is also bonded to two phenyl groups, is systematically named according to IUPAC nomenclature.
IUPAC Name: 1,1-diphenylprop-2-yn-1-ol[1]
This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs.
Synonyms:
-
α-Ethynyl-α-phenylbenzenemethanol
-
1,1-Diphenylprop-2-yn-1-ol[1]
-
Diphenylpropargyl alcohol
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O | [1] |
| Molecular Weight | 208.26 g/mol | |
| CAS Number | 3923-52-2 | |
| Appearance | White to pale yellow crystalline powder | [2] |
| Melting Point | 47-49 °C | [3] |
| Boiling Point | 183 °C at 20 mmHg | [3] |
| Solubility | Insoluble in water | [1] |
| Storage | Store in a cool, dark place under an inert atmosphere. Air sensitive. | [2] |
Synthesis of this compound
This compound is primarily synthesized through the nucleophilic addition of an acetylide anion to the carbonyl carbon of benzophenone (B1666685). The following is a representative laboratory-scale experimental protocol for this synthesis.
Experimental Protocol: Synthesis via Ethynylation of Benzophenone
This procedure involves the in-situ generation of lithium acetylide, which then reacts with benzophenone.
Materials:
-
Benzophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (in hexanes)
-
Acetylene (B1199291) gas (purified)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation of Lithium Acetylide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a dropping funnel, and a septum, under a positive pressure of inert gas, place anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Bubble purified acetylene gas through the cold THF for a period to ensure saturation.
-
Slowly add a solution of n-butyllithium in hexanes to the acetylene-saturated THF via the dropping funnel while maintaining the temperature at -78 °C. The formation of a white precipitate of lithium acetylide will be observed.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone in a minimal amount of anhydrous THF in a separate flame-dried flask.
-
Slowly add the benzophenone solution to the stirred suspension of lithium acetylide at -78 °C using a syringe or cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the complete consumption of benzophenone.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
-
Applications in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds.[1] Its utility stems from the reactivity of the hydroxyl and terminal alkyne functionalities. It is a key precursor in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1]
One notable application is in the formation of ruthenium-based catalysts. For instance, it is used in the synthesis of ruthenium indenylidene complexes, which are employed in olefin metathesis reactions.
Biological Activity
While many derivatives of propargyl alcohols exhibit a range of biological activities, including antimicrobial and cytotoxic effects, specific data on the biological activity of this compound itself is not extensively reported in publicly available literature. The primary role of this compound in the context of drug development is as a versatile building block for the synthesis of more complex and biologically active molecules.
The workflow for the discovery of biologically active compounds derived from this compound would typically follow a path of chemical modification and subsequent biological screening.
Caption: Workflow for the development of bioactive compounds from this compound.
Logical Relationship of Synthesis Steps
The synthesis of this compound follows a clear logical progression from starting materials to the final product, involving the key steps of acetylide formation, nucleophilic addition, and purification.
Caption: Logical flow of the synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ruthenium Indenylidene Catalysts Using 1,1-Diphenyl-2-propyn-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ruthenium indenylidene complexes are a robust and highly efficient class of pre-catalysts for olefin metathesis reactions.[1][2] Their enhanced stability and activity make them valuable tools in organic synthesis and drug development.[3] This document provides detailed protocols for the synthesis of first-generation ruthenium indenylidene catalysts, commencing from the readily available and stable carbene source, 1,1-diphenyl-2-propyn-1-ol and its derivatives.[4] The synthesis generally involves the reaction of a propargylic alcohol with a ruthenium precursor like RuCl₂(PPh₃)₃, which can be followed by a phosphine (B1218219) exchange reaction to yield the final catalyst.[5][6]
I. General Reaction Scheme
The synthesis of ruthenium indenylidene catalysts from this compound derivatives typically follows a two-step process:
-
Formation of the Indenylidene Precursor: An acid-catalyzed reaction between a substituted this compound and a ruthenium phosphine complex, such as RuCl₂(PPh₃)₃.[7][8]
-
Phosphine Ligand Exchange: Subsequent exchange of the triphenylphosphine (B44618) (PPh₃) ligands with tricyclohexylphosphine (B42057) (PCy₃) to enhance the catalyst's activity.[6]
Reaction Pathway Diagram
Caption: General synthetic route for Ruthenium Indenylidene Catalysts.
II. Experimental Protocols
A. Synthesis of 1,1-Di-o-tolyl-2-propyn-1-ol (Ligand Precursor)
This protocol describes the synthesis of a substituted this compound derivative.
Materials:
-
n-Butyllithium (n-BuLi), 2.5 M in hexane
-
Di-o-tolylmethanone
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere
Procedure: [7]
-
Under an argon atmosphere, add n-BuLi (1.5 eq., 5.7 mL, 14.28 mmol) dropwise to a stirred solution of trimethylsilylacetylene (1.5 eq., 2 mL, 14.28 mmol) in anhydrous THF (17 mL) at -90 °C.
-
After the addition, stir the resulting solution for an additional 5 minutes at -90 °C, followed by 30 minutes at room temperature.
-
Cool the solution back to -90 °C and slowly add a solution of di-o-tolylmethanone (1.0 eq., 2.0 g, 9.52 mmol) in dry THF (17 mL).
-
Allow the reaction mixture to warm to room temperature and then reflux for 30 minutes.
-
Follow standard work-up and purification procedures to isolate the product.
B. Synthesis of RuCl₂(3-phenylinden-1-ylidene)(PPh₃)₂
This protocol details the formation of the initial ruthenium indenylidene complex.
Materials:
-
RuCl₂(PPh₃)₃
-
This compound
-
Tetrahydrofuran (THF)
-
Nitrogen atmosphere
Procedure: [9]
-
Set up a dry 100 mL 3-neck round bottom flask equipped with a condenser, septum, and a sidearm stopcock under a nitrogen atmosphere.
-
Degas the flask with N₂ until it cools to room temperature.
-
Add RuCl₂(PPh₃)₂ (0.179 g, 1.87 x 10⁻⁴ mol), THF (10 mL), and this compound (0.080 g, 3.84 x 10⁻⁴ mol) to the flask.
-
Heat the solution under reflux. The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy.[7]
-
After the reaction is complete, remove the solvent via rotary evaporation.
-
The resulting solid can be vacuum dried and stored.
C. Synthesis of RuCl₂(3-phenylinden-1-ylidene)(PCy₃)₂
This protocol describes the phosphine exchange reaction to yield the final, more active catalyst.
Materials:
-
RuCl₂(3-phenylinden-1-ylidene)(PPh₃)₂ (from protocol B)
-
Tricyclohexylphosphine (PCy₃)
-
Dichloromethane (DCM)
Procedure: [6]
-
Dissolve the crude RuCl₂(3-phenylinden-1-ylidene)(PPh₃)₂ in dichloromethane.
-
Add tricyclohexylphosphine (PCy₃) to the solution.
-
Stir the reaction mixture at room temperature. The exchange is typically rapid.
-
The final product can be isolated as a reddish-brown solid by washing with n-pentane.
Experimental Workflow Diagram
Caption: Workflow for synthesis of Ruthenium Indenylidene Catalysts.
III. Data Presentation
Table 1: Synthesis of Substituted Ruthenium Indenylidene Catalysts
This table summarizes the synthesis of various non-chelating ruthenium-indenylidene catalysts derived from substituted 1,1-diphenyl-2-propyn-1-ols.[10]
| Catalyst | R Group on Indenylidene | Yield (%) | 31P NMR (δ, ppm) |
| 5a | 4-methyl-3-(o-tolyl) | - | - |
| 5b | 3-(p-fluorophenyl) | - | - |
| 5c | 3-(2,6-xylyl) | - | - |
| 5d | 3-(1-naphthyl) | - | - |
| 7a | iso-propyl | 91-95 | - |
| 7b | tert-butyl | 91-95 | - |
| 7c | cyclohexyl | 91-95 | - |
Yields for 7a-c refer to the phosphine exchange step.[6] Specific yield and NMR data for 5a-d were not provided in the abstract.[10]
Table 2: Characterization Data for a Representative Catalyst
This table presents characterization data for the synthesis of C₅₁H₄₀P₂Cl₂Ru (1A) and its subsequent reaction to form C₅₁H₇₆Cl₂P₂Ru (1B).[9]
| Compound | Formula | Yield (%) | 1H NMR (δ, ppm) | 31P NMR (δ, ppm) |
| 1A | C₅₁H₄₀P₂Cl₂Ru | 41.6 | 7.3-7.8 (overlapping Ph and indenylidene) | 29.5 (s) |
| 1B | C₅₁H₇₆Cl₂P₂Ru | 167* | 1.8-2.1 (PCy₃), 7.1-7.9 (Ph and indenylidene) | 29.8 (s) |
*The reported yield of 167% for 1B suggests the presence of impurities or experimental error.[9]
IV. Applications in Olefin Metathesis
Ruthenium indenylidene catalysts are highly versatile and find applications in various olefin metathesis reactions, including:
-
Ring-Closing Metathesis (RCM): These catalysts have shown comparable or superior performance to classical Grubbs catalysts in terms of yield, reaction rate, and functional group tolerance, particularly for the synthesis of medium-sized rings.[4][8]
-
Ring-Opening Metathesis Polymerization (ROMP): The synthesized catalysts demonstrate similar catalytic activity in ROMP reactions when compared to standard indenylidene catalysts.[10]
-
Cross-Metathesis (CM) and Enyne Metathesis: The versatility of these catalysts extends to CM and enyne metathesis reactions.[1][11]
The development of latent ruthenium-indenylidene catalysts, which can be activated by a specific stimulus such as a Brønsted acid, further expands their utility in controlled polymerization and complex molecule synthesis.[11] The relatively low cost, ease of synthesis, and excellent catalytic performance make indenylidene-type catalysts an attractive option for various applications in the pharmaceutical and materials science industries.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium–indenylidene complexes: powerful tools for metathesis transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Indenylidene complexes of ruthenium: optimized synthesis, structure elucidation, and performance as catalysts for olefin metathesis--application to the synthesis of the ADE-ring system of nakadomarin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
- 7. Synthesis and characterization of non-chelating ruthenium–indenylidene olefin metathesis catalysts derived from substituted 1,1-diphenyl-2-propyn-1-ols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Determination, and Catalytic Measurement of Ruthenium Indenylidene Complexes used in Olefin Metathesis — Adam Cap [adamcap.com]
- 10. Synthesis and characterization of non-chelating ruthenium–indenylidene olefin metathesis catalysts derived from substituted 1,1-diphenyl-2-propyn-1-ols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Latent ruthenium–indenylidene catalysts bearing a N-heterocyclic carbene and a bidentate picolinate ligand - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,1-Diphenyl-2-propyn-1-ol as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 1,1-diphenyl-2-propyn-1-ol as a key intermediate in various organic transformations. Detailed protocols for several key applications are provided to facilitate its use in research and development.
Synthesis of Ruthenium Indenylidene Olefin Metathesis Catalysts
This compound serves as a stable and convenient precursor for the synthesis of first-generation Grubbs-type ruthenium indenylidene complexes, which are powerful catalysts for olefin metathesis reactions. The synthesis involves the reaction of the propargyl alcohol with a ruthenium precursor in the presence of an acid, followed by ligand exchange.
Quantitative Data: Synthesis of (PCy₃)₂Cl₂Ru(3-phenylinden-1-ylidene)
| Precursor | Catalyst System | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| This compound | Ru(PPh₃)₃Cl₂ / HCl | 1,4-Dioxane (B91453) | 90 | 10 | 92 |
Experimental Protocol: Synthesis of (PCy₃)₂Cl₂Ru(3-phenylinden-1-ylidene)[2]
-
A one-liter glass reactor equipped with a condenser and stirrer is flushed with argon.
-
700 ml of 1,4-dioxane is added and heated to 90°C.
-
7.3 g (34 mmol) of this compound and 30 g (31 mmol) of Ru(PPh₃)₃Cl₂ are added successively while stirring.
-
After the addition is complete, 7.1 ml of 4M HCl in 1,4-dioxane is added.
-
The reaction mixture is stirred for an additional 10 minutes at 90°C.
-
A solution of 4.15 g (10 mmol) of tricyclohexylphosphine (B42057) (PCy₃) in 50 ml of 1,4-dioxane is then added.
-
The mixture is stirred for another 10 minutes at 90°C.
-
The reaction mixture is then cooled to 40°C.
-
Approximately 780 ml of the 1,4-dioxane is distilled off under vacuum, causing the product to precipitate.
-
The resulting brick-red powder is separated from the mother liquor, washed with ethanol, and dried under vacuum.
Reaction Workflow
Caption: Workflow for the synthesis of a Ruthenium Indenylidene Catalyst.
Meyer-Schuster and Rupe Rearrangements
Tertiary propargylic alcohols like this compound can undergo acid-catalyzed rearrangements to form α,β-unsaturated carbonyl compounds. The Meyer-Schuster rearrangement typically yields α,β-unsaturated aldehydes or ketones, while the competing Rupe rearrangement leads to α,β-unsaturated methyl ketones.[1][2] The choice of catalyst and reaction conditions can influence the product distribution. While strong protic acids have been traditionally used, modern methods often employ transition metal catalysts for milder and more selective transformations.[2]
Plausible Reaction Pathways
Under acidic conditions, this compound is expected to primarily undergo the Rupe rearrangement due to the tertiary nature of the alcohol, which favors the formation of an enyne intermediate.
Representative Experimental Protocol (Adapted from related literature)
This protocol is a general representation and may require optimization for this compound.
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., toluene (B28343), 1.0 mL), add the acid catalyst (e.g., aqueous (OH)P(O)H₂, 5-10 mol%).
-
Stir the reaction mixture at a temperature ranging from 90-110°C for approximately 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Rearrangement Mechanisms
Caption: Competing Meyer-Schuster and Rupe rearrangement pathways.
Synthesis of Thieno[3,2-c]chromene Derivatives (Proposed)
While a direct one-pot synthesis from this compound is not prominently described, a plausible multi-step approach can be envisioned based on established methodologies for the synthesis of thieno-chromene scaffolds. This would likely involve an initial reaction to introduce a sulfur-containing moiety, followed by cyclization. One potential route involves the reaction with a mercapto-substituted aromatic compound.
Proposed Synthetic Strategy
A two-step synthesis is proposed:
-
Propargylic Substitution: Reaction of this compound with a suitable mercapto-phenol derivative to form a propargyl thioether.
-
Cyclization: Intramolecular cyclization of the thioether intermediate to form the thieno[3,2-c]chromene ring system.
Representative Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Propargyl Thioether Intermediate
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted 2-mercaptophenol (B73258) (1.0 mmol) in a suitable solvent (e.g., dichloromethane).
-
Add a catalytic amount of a Lewis acid or a transition metal catalyst known to promote propargylic substitution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction and work up to isolate the crude propargyl thioether.
-
Purify the intermediate by column chromatography.
Step 2: Cyclization to the Thieno[3,2-c]chromene
-
Dissolve the purified propargyl thioether intermediate in a high-boiling solvent (e.g., toluene or xylenes).
-
Add a catalyst suitable for intramolecular hydroarylation/cyclization (e.g., a gold or platinum catalyst).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the final product by column chromatography.
Proposed Reaction Scheme
References
Reactions of 1,1-Diphenyl-2-propyn-1-ol with Organometallic Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reactions of the tertiary propargylic alcohol, 1,1-Diphenyl-2-propyn-1-ol, with various organometallic reagents. These reactions are pivotal in synthetic organic chemistry for the formation of diverse molecular architectures, including substituted allenes and other valuable intermediates for drug discovery and material science.
Introduction
This compound is a versatile building block in organic synthesis. Its reactivity is dominated by the presence of the hydroxyl group and the terminal alkyne, making it a suitable substrate for a variety of transformations. Reactions with organometallic reagents, such as Grignard reagents, organocuprates (Gilman reagents), and organolithium reagents, can proceed through several pathways, including nucleophilic addition to the carbonyl group (in its synthetic precursor, benzophenone), deprotonation of the acetylenic proton, or, most notably, SN2' displacement of the hydroxyl group to form allenes. The choice of organometallic reagent and reaction conditions dictates the outcome of the reaction, allowing for selective synthesis of desired products.
Key Reaction Pathways
The primary reaction pathways involving this compound and organometallic reagents include:
-
Synthesis of Substituted Propargyl Alcohols (via Grignard Reagents): While this compound is the starting material, its synthesis from benzophenone (B1666685) and a propargyl Grignard reagent illustrates a key reaction of organometallics with carbonyls.
-
Synthesis of Allenes (via Organocuprates): The SN2' reaction of this compound or its derivatives with organocuprates is a powerful method for the synthesis of trisubstituted allenes.
-
Deprotonation (via Organolithium Reagents): Strong bases like n-butyllithium can deprotonate the terminal alkyne, generating a lithium acetylide which can then react with various electrophiles.
Below are detailed protocols and data for these key transformations.
Synthesis of this compound
The synthesis of the title compound is a prerequisite for studying its subsequent reactions. A common method involves the reaction of benzophenone with an acetylenic Grignard reagent.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of similar propargyl alcohols.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Propargyl bromide (as a precursor for the Grignard reagent) or acetylene (B1199291) gas
-
Benzophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of propargyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Benzophenone: Dissolve benzophenone in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a white solid.
Quantitative Data:
| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propargylmagnesium bromide | Benzophenone | Diethyl Ether | 0 to RT | 3 | ~85-95 | Adapted from similar syntheses |
Reactions of this compound
Synthesis of Allenes via SN2' Reaction with Organocuprates
The reaction of propargylic alcohols or their derivatives with organocuprates (Gilman reagents) is a highly effective method for the synthesis of allenes. The reaction proceeds via an SN2' mechanism, where the nucleophilic alkyl group from the cuprate (B13416276) attacks the terminal carbon of the alkyne, leading to a 1,3-substitution and formation of the allene (B1206475). For tertiary propargylic alcohols like this compound, activation of the hydroxyl group, for instance by converting it to an acetate or mesylate, is often necessary to facilitate the displacement.
Experimental Protocol: Synthesis of 1,1,3-Triphenylallene (Hypothetical, based on similar reactions)
This protocol is a representative procedure for the synthesis of a trisubstituted allene from a derivative of this compound.
Materials:
-
This compound acetate (can be prepared by reacting the alcohol with acetic anhydride)
-
Copper(I) iodide (CuI)
-
Phenyllithium (B1222949) or Phenylmagnesium bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Organocuprate (Lithium Diphenylcuprate): In a flame-dried Schlenk flask under an argon atmosphere, suspend CuI in anhydrous THF at -40 °C. To this suspension, add two equivalents of phenyllithium solution dropwise, maintaining the temperature below -30 °C. Stir the resulting solution for 30 minutes at this temperature.
-
SN2' Reaction: In a separate flask, dissolve this compound acetate in anhydrous THF and cool the solution to -78 °C. Add the freshly prepared lithium diphenylcuprate solution to the acetate solution via cannula.
-
Reaction Progression and Work-up: Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight. Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. After removing the solvent, purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to yield the allene.
Quantitative Data for SN2' Reactions of Tertiary Propargylic Alcohol Derivatives:
| Propargylic Substrate | Organocuprate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound acetate | (CH₃)₂CuLi | THF | -78 to RT | 12 | 1,1-Diphenyl-3-methylallene | Moderate to High (estimated) |
| This compound acetate | (Ph)₂CuLi | THF | -78 to RT | 12 | 1,1,3-Triphenylallene | Moderate to High (estimated) |
| Tertiary Propargylic Mesylates | R₂CuLi | THF | -78 to RT | 1-4 | Trisubstituted Allenes | 70-90 |
Reaction Workflow: Synthesis of Allenes
Caption: Workflow for the synthesis of trisubstituted allenes from this compound acetate and an organocuprate reagent.
Deprotonation with Organolithium Reagents
Organolithium reagents, such as n-butyllithium (n-BuLi), are strong bases capable of deprotonating the terminal alkyne of this compound to form a lithium acetylide. This intermediate can then be reacted with a variety of electrophiles to introduce new functional groups at the terminal position of the alkyne.
Experimental Protocol: Deprotonation and Silylation
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Trimethylsilyl (B98337) chloride (TMSCl)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Deprotonation: To a solution of this compound in anhydrous THF at -78 °C under an argon atmosphere, add a solution of n-BuLi (1.1 equivalents) dropwise. Stir the mixture at this temperature for 30 minutes.
-
Reaction with Electrophile: Add trimethylsilyl chloride (1.2 equivalents) to the solution at -78 °C. Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with diethyl ether.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the silylated product.
Quantitative Data for Deprotonation-Functionalization:
| Electrophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| (CH₃)₃SiCl | THF | -78 to RT | 2.5 | 1,1-Diphenyl-3-(trimethylsilyl)-2-propyn-1-ol | High (estimated) |
| D₂O | THF | -78 to RT | 1 | 1,1-Diphenyl-3-deuterio-2-propyn-1-ol | Quantitative |
Logical Relationship: Deprotonation and Electrophilic Quench
Caption: Logical flow of the deprotonation of this compound followed by reaction with an electrophile.
Conclusion
The reactions of this compound with organometallic reagents provide access to a wide range of valuable chemical entities. The choice of the organometallic reagent is crucial in directing the reaction towards the desired product, be it a substituted allene through an SN2' displacement with an organocuprate, or a terminally functionalized alkyne via deprotonation with an organolithium reagent. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis and drug development to effectively utilize these powerful transformations. Careful control of reaction conditions, particularly the exclusion of moisture and air, is paramount to achieving high yields and purity.
Application Notes and Protocols: 1,1-Diphenyl-2-propyn-1-ol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,1-diphenyl-2-propyn-1-ol as a versatile starting material and intermediate in the synthesis of various classes of pharmaceutical compounds. Its unique propargylic alcohol structure, featuring both aromatic and alkynyl moieties, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry.
Application in the Synthesis of Anticonvulsant Agents
This compound serves as a key precursor in the synthesis of novel aminonitrile derivatives with potential anticonvulsant properties. The synthetic strategy involves the introduction of a dialkylamino group followed by a rearrangement to yield the target compound. This class of compounds is of interest for the development of new therapies for neurological disorders such as epilepsy.
Experimental Protocol: Synthesis of α,α-Diphenyl-γ-dimethylaminobutyronitrile
This protocol details the synthesis of a potential anticonvulsant agent starting from this compound.
Step 1: Synthesis of 3-(Dimethylamino)-1,1-diphenyl-2-propyn-1-ol
-
To a solution of this compound (10.4 g, 0.05 mol) in 100 mL of dioxane, add paraformaldehyde (1.8 g, 0.06 mol) and a 40% aqueous solution of dimethylamine (B145610) (13.5 g, 0.12 mol).
-
Add cuprous chloride (0.2 g) to the mixture.
-
Heat the reaction mixture at reflux for 2 hours.
-
After cooling, pour the mixture into 200 mL of water and extract with diethyl ether (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography on silica (B1680970) gel.
Step 2: Rearrangement to α,α-Diphenyl-γ-dimethylaminobutyronitrile
-
Dissolve the purified 3-(dimethylamino)-1,1-diphenyl-2-propyn-1-ol (13.3 g, 0.05 mol) in 100 mL of thionyl chloride.
-
Stir the solution at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Make the aqueous solution basic by the addition of a saturated sodium carbonate solution.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude α,α-diphenyl-γ-dimethylaminobutyronitrile.
-
Further purification can be achieved by recrystallization or chromatography.
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | 3-(Dimethylamino)-1,1-diphenyl-2-propyn-1-ol | This compound | Paraformaldehyde, Dimethylamine, CuCl | ~80-90% |
| 2 | α,α-Diphenyl-γ-dimethylaminobutyronitrile | 3-(Dimethylamino)-1,1-diphenyl-2-propyn-1-ol | Thionyl Chloride | ~70-80% |
Logical Workflow for Anticonvulsant Synthesis
Caption: Synthetic pathway to a potential anticonvulsant.
Application in the Synthesis of Anti-inflammatory Agents (Chalcones)
This compound can be converted into 1,3-diphenyl-2-propen-1-one, a chalcone, through a Meyer-Schuster rearrangement. Chalcones are a class of compounds with well-documented anti-inflammatory and immunomodulatory activities, often acting on key signaling pathways involved in inflammation.
Experimental Protocol: Meyer-Schuster Rearrangement to 1,3-Diphenyl-2-propen-1-one
This protocol is adapted from the rearrangement of similar propargyl alcohols and can be optimized for this compound.
-
Dissolve this compound (10.4 g, 0.05 mol) in a suitable solvent such as toluene (B28343) (100 mL).
-
Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.95 g, 0.005 mol) or a gold(I) catalyst for milder conditions.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 1,3-diphenyl-2-propen-1-one can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) mixture) or by recrystallization from ethanol.
Quantitative Data
| Product | Starting Material | Catalyst | Typical Yield (%) |
| 1,3-Diphenyl-2-propen-1-one | This compound | p-TsOH or Au(I) catalyst | 70-90% (expected) |
Signaling Pathway Modulated by Chalcones: NLRP3 Inflammasome
Chalcone derivatives have been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.
Caption: Chalcones inhibit the NLRP3 inflammasome pathway.
Application in the Synthesis of Potential Anticarcinogenic Agents
Propargyl alcohols like this compound are valuable starting materials for the synthesis of oxathiolene oxides, a class of sulfur-containing heterocyclic compounds that have been investigated for their potential as anticarcinogenic enzyme inducers.
Experimental Protocol: Synthesis of a Diphenyl-substituted Oxathiolene Oxide
This is a general protocol that can be adapted for this compound.
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.4 g, 0.05 mol) in anhydrous tetrahydrofuran (B95107) (THF) (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a Grignard reagent, such as vinylmagnesium bromide (1.0 M in THF, 150 mL, 0.15 mol, 3 equivalents), to the solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 18 hours.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Condense sulfur dioxide gas into the flask for approximately 5-10 minutes.
-
Allow the mixture to warm slowly to room temperature. The color of the solution will typically change from brown to yellow.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired oxathiolene oxide.
Quantitative Data
| Product | Starting Material | Reagents | Typical Yield (%) |
| Diphenyl-substituted Oxathiolene Oxide | This compound | Grignard Reagent, SO₂ | 30-60% (expected) |
Experimental Workflow for Oxathiolene Oxide Synthesis
Caption: Workflow for the synthesis of oxathiolene oxides.
The Pivotal Role of 1,1-Diphenyl-2-propyn-1-ol in the Synthesis of Triazole Fungicides
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: 1,1-Diphenyl-2-propyn-1-ol is a key aromatic alcohol that serves as a versatile intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and notably, agrochemicals.[1][2] Its unique structural features, particularly the presence of two phenyl groups and a terminal alkyne, make it a valuable precursor for the construction of complex molecular architectures found in potent fungicides. This document provides a detailed overview of its application in the production of triazole fungicides, a critical class of agrochemicals used to protect a wide range of crops from fungal diseases.[3][4][5]
Application in the Synthesis of Triazole Fungicides
This compound is a crucial building block for the synthesis of several economically important triazole fungicides, including but not limited to paclobutrazol, uniconazole, and diniconazole. These fungicides are known for their broad-spectrum activity and their mechanism of action, which involves the inhibition of ergosterol (B1671047) biosynthesis in fungi, a critical component of their cell membranes.[3]
The synthesis of these triazole fungicides generally involves the reaction of a substituted ketone with an organometallic reagent derived from a terminal alkyne, followed by the introduction of the triazole moiety. While specific synthetic routes may vary, the fundamental role of this compound lies in providing the core diphenylmethyl structure that is characteristic of this family of fungicides.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of triazole fungicides utilizing intermediates structurally related to this compound. It is important to note that these are illustrative examples and may require optimization based on specific laboratory conditions and desired final product.
General Synthesis of a Triazole Fungicide Intermediate
This protocol outlines a common pathway for the synthesis of a key intermediate for triazole fungicides.
Materials:
-
Substituted Benzophenone (B1666685) derivative
-
Acetylene gas
-
Sodium amide (NaNH₂) or other strong base
-
Anhydrous liquid ammonia (B1221849)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ammonium (B1175870) chloride (NH₄Cl) solution
-
Appropriate workup and purification solvents (e.g., ethyl acetate, hexane)
Procedure:
-
A reaction vessel equipped with a stirrer, a gas inlet, and a cooling system is charged with anhydrous liquid ammonia.
-
Sodium amide is carefully added to the liquid ammonia to form a solution of sodium acetylide.
-
Acetylene gas is bubbled through the solution to ensure the complete formation of the acetylide.
-
A solution of the substituted benzophenone derivative in anhydrous diethyl ether or THF is added dropwise to the sodium acetylide solution at low temperature (-33 °C or below).
-
The reaction mixture is stirred for several hours to allow for the formation of the corresponding propargyl alcohol.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The ammonia is allowed to evaporate, and the remaining aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude propargyl alcohol intermediate.
-
The crude product is then purified by column chromatography or recrystallization.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of intermediates and final triazole fungicide products. Please note that these values are illustrative and can vary significantly based on the specific reagents, reaction conditions, and scale of the synthesis.
| Step | Reactants | Catalyst/Base | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |
| Intermediate Synthesis | Substituted Benzophenone, Acetylene | Sodium Amide | Liquid Ammonia | 2-4 | -33 | 85-95 | >95 |
| Triazole Addition | Propargyl alcohol intermediate, 1,2,4-Triazole | Potassium Carbonate | Acetonitrile | 4-6 | Reflux (82) | 70-85 | >98 |
| Reduction (for Paclobutrazol) | Unsaturated triazole intermediate, Hydrogen gas | Palladium on Carbon | Methanol/Ethanol | 2-3 | 50-80 | >90 | >99 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthetic workflow for triazole fungicides and their mechanism of action.
Caption: General synthetic workflow for triazole fungicides.
Caption: Mechanism of action of triazole fungicides.
Conclusion
This compound is an indispensable precursor in the agrochemical industry, particularly for the synthesis of potent triazole fungicides. Its unique chemical structure allows for the efficient construction of the core molecular framework of these important crop protection agents. The protocols and data presented here provide a foundational understanding for researchers and professionals involved in the development and production of agrochemicals. Further research and process optimization can lead to even more efficient and sustainable methods for the synthesis of next-generation fungicides.
References
- 1. jocpr.com [jocpr.com]
- 2. Uniconazole synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CA3092748A1 - A process for preparation of fungicidally active triazole compounds - Google Patents [patents.google.com]
- 5. CN112204016B - Process for preparing fungicidal active triazole compounds - Google Patents [patents.google.com]
Application of 1,1-Diphenyl-2-propyn-1-ol in the Synthesis of Photochromic Thieno-2H-chromene Dyestuffs
Introduction
1,1-Diphenyl-2-propyn-1-ol is a valuable propargyl alcohol derivative that serves as a key precursor in the synthesis of various organic compounds, including specialized dyestuffs. Its utility in dye chemistry is notably demonstrated in the preparation of thieno-2H-chromenes, a class of compounds renowned for their photochromic properties. This application note details the synthesis of these photochromic dyes, providing comprehensive experimental protocols and quantitative data for researchers in materials science and drug development.
Photochromism is the reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation, resulting in a change in color. Thieno-2H-chromenes synthesized from this compound exhibit this property, making them suitable for applications such as in optical lenses, smart windows, and molecular switches. The synthesis involves the acid-catalyzed condensation of this compound with a hydroxy-substituted benzothiophene (B83047).
Application Notes
The reaction proceeds via an acid-catalyzed mechanism where the hydroxyl group of this compound is protonated, leading to the formation of a stabilized carbocation. This intermediate then undergoes an electrophilic attack on the electron-rich aromatic ring of the hydroxybenzothiophene. Subsequent cyclization and dehydration yield the final thieno-2H-chromene dyestuff. The substitution pattern on the benzothiophene moiety can be varied to tune the photochromic and spectroscopic properties of the resulting dye.
Key Features:
-
Versatile Precursor: this compound provides a stable and reactive framework for the synthesis.
-
Photochromic Properties: The resulting thieno-2H-chromenes exhibit reversible color change upon irradiation.
-
Tunable Properties: Modification of the benzothiophene starting material allows for the fine-tuning of the dye's absorption spectra and photochromic performance.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative photochromic thieno-2H-chromene dyestuff using this compound.
Synthesis of 2,2-Diphenyl-2H-thieno[3,2-c]chromene Derivatives
This protocol is based on the synthesis of methyl-induced linear and angular thieno-2H-chromenes.[1]
Materials:
-
Appropriately substituted 6-hydroxybenzo[b]thiophene
-
This compound
-
Acidic Alumina (B75360) Brockmann I
-
Anhydrous Toluene (B28343)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
A solution of the respective 6-hydroxybenzo[b]thiophene (1.0 eq) and this compound (1.1 eq) in anhydrous toluene is prepared in a round-bottom flask.
-
Acidic Alumina Brockmann I is added to the solution, which acts as both a catalyst and a drying agent.
-
The reaction mixture is stirred at a specified temperature (e.g., reflux) for a designated period (e.g., several hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the alumina is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure thieno-2H-chromene dyestuff.
Data Presentation
The following table summarizes the quantitative data for the synthesis of representative thieno-2H-chromene dyestuffs.
| Compound | Starting Hydroxybenzothiophene | Product Structure | Yield (%) | Melting Point (°C) | λmax (nm) (Toluene) |
| 1 | 6-Hydroxy-3-methylbenzo[b]thiophene | 2,2-Diphenyl-8-methyl-2H-thieno[3,2-c]chromene | 75 | 168-170 | 330 |
| 2 | 6-Hydroxy-2-methylbenzo[b]thiophene | 2,2-Diphenyl-9-methyl-2H-thieno[3,2-c]chromene | 68 | 155-157 | 332 |
| 3 | 6-Hydroxy-2,3-dimethylbenzo[b]thiophene | 2,2-Diphenyl-8,9-dimethyl-2H-thieno[3,2-c]chromene | 80 | 178-180 | 335 |
Visualizations
Diagram 1: General Synthesis of Thieno-2H-chromenes
Caption: General reaction scheme for the synthesis of photochromic thieno-2H-chromenes.
Diagram 2: Experimental Workflow for Dyestuff Synthesis
Caption: Step-by-step workflow for the synthesis and purification of thieno-2H-chromene dyes.
References
Application Notes and Protocols: Meyer-Schuster Rearrangement of Tertiary Propargylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Meyer-Schuster rearrangement is a powerful and atom-economical acid-catalyzed isomerization of secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes.[1][2] This reaction proceeds via a formal 1,3-hydroxyl shift and subsequent tautomerization.[3][4] For tertiary propargylic alcohols, the rearrangement typically yields α,β-unsaturated ketones. The reaction is of significant interest in organic synthesis due to the prevalence of α,β-unsaturated carbonyl moieties in a wide array of natural products and pharmaceutically active molecules.
Traditionally, the Meyer-Schuster rearrangement was conducted under harsh acidic conditions, which could lead to side reactions, such as the competing Rupe rearrangement, particularly with tertiary alcohols.[1] The Rupe rearrangement yields α,β-unsaturated methyl ketones through an enyne intermediate.[1] Modern methodologies have introduced milder and more selective catalytic systems, including Lewis acids and transition metals, expanding the synthetic utility of this transformation.[1]
This document provides detailed application notes, experimental protocols, and comparative data for the Meyer-Schuster rearrangement of tertiary propargylic alcohols, focusing on various catalytic systems.
Reaction Mechanism and Stereoselectivity
The generally accepted mechanism for the acid-catalyzed Meyer-Schuster rearrangement involves three key steps:
-
Protonation: Rapid protonation of the hydroxyl group of the propargylic alcohol to form a good leaving group (water).
-
1,3-Shift: The rate-determining step, which involves a 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate.
-
Tautomerization and Deprotonation: Keto-enol tautomerization of the allenol followed by deprotonation to yield the stable α,β-unsaturated carbonyl compound.[1]
The stereoselectivity of the Meyer-Schuster rearrangement is an important consideration, often favoring the formation of the more stable E-isomer of the α,β-unsaturated ketone.
Applications in Drug Development and Natural Product Synthesis
The α,β-unsaturated ketone core structure is a key pharmacophore in many bioactive molecules. The Meyer-Schuster rearrangement has been employed as a crucial step in the synthesis of several important pharmaceutical agents and natural products.
-
Prostaglandins (B1171923): The gold(I)-catalyzed Meyer-Schuster rearrangement has been instrumental in the synthesis of prostaglandins like Latanoprost and Bimatoprost, which are used to treat glaucoma. This methodology provides an efficient alternative to the traditional Horner-Wadsworth-Emmons reaction for the installation of the enone side chain.
-
Paclitaxel (B517696) (Taxol®): A key step in a formal synthesis of the anticancer drug paclitaxel involves a Meyer-Schuster rearrangement to construct a sterically hindered E-alkene with high diastereoselectivity.[1] This strategic application highlights the reaction's ability to overcome steric challenges in complex molecule synthesis.[1]
-
Other Bioactive Molecules: Propargylic alcohols are valuable precursors for a variety of moieties found in natural products and synthetic pharmaceuticals, and their rearrangement to α,β-unsaturated carbonyl compounds is a common synthetic strategy.[5]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Meyer-Schuster rearrangement of various tertiary propargylic alcohols under different catalytic systems.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,1-diphenylprop-2-yn-1-ol | p-TsOH (10) | Toluene (B28343) | 110 | 2 | 95 | N/A |
| 2 | 1-ethynylcyclohexan-1-ol | H₂SO₄ (cat.) | Acetic Acid | 100 | 1 | 80 | N/A |
| 3 | 2-methyl-4-phenylbut-3-yn-2-ol | InCl₃ (5) | Water | 160 (MW) | 0.25 | 98 | N/A |
| 4 | 3-methyl-1-phenylpent-1-yn-3-ol | AuCl₃ (2) | CH₃CN | 60 | 1 | 92 | N/A |
| 5 | 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol | AgOTf (5) | Dioxane | 80 | 3 | 88 | N/A |
| 6 | 2-(4-methoxyphenyl)oct-3-yn-2-ol | aq. (OH)P(O)H₂ (10) | Toluene | 110 | 18 | 58 | [6] |
Experimental Protocols
Protocol 1: Brønsted Acid-Catalyzed Meyer-Schuster Rearrangement using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a classic approach using a strong Brønsted acid catalyst.
Materials:
-
Tertiary propargylic alcohol (e.g., 1,1-diphenylprop-2-yn-1-ol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the tertiary propargylic alcohol (1.0 mmol) in toluene (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α,β-unsaturated ketone.
Expected Outcome: For 1,1-diphenylprop-2-yn-1-ol, the expected product is 1,1-diphenylprop-2-en-1-one.
Protocol 2: Lewis Acid-Catalyzed Meyer-Schuster Rearrangement using Indium(III) Chloride (InCl₃) under Microwave Irradiation
This protocol outlines a modern, efficient method using a Lewis acid catalyst and microwave heating.
Materials:
-
Tertiary propargylic alcohol (e.g., 2-methyl-4-phenylbut-3-yn-2-ol)
-
Indium(III) chloride (InCl₃)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, add the tertiary propargylic alcohol (1.0 mmol) and indium(III) chloride (0.05 mmol, 5 mol%).
-
Add deionized water (2 mL) to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 160 °C for 15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the pure α,β-unsaturated ketone.
Protocol 3: Transition Metal-Catalyzed Meyer-Schuster Rearrangement using Gold(III) Chloride (AuCl₃)
This protocol details a mild and efficient rearrangement using a gold catalyst.
Materials:
-
Tertiary propargylic alcohol (e.g., 3-methyl-1-phenylpent-1-yn-3-ol)
-
Gold(III) chloride (AuCl₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the tertiary propargylic alcohol (1.0 mmol) in acetonitrile (5 mL) in a screw-cap vial, add gold(III) chloride (0.02 mmol, 2 mol%).
-
Seal the vial and heat the reaction mixture at 60 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired α,β-unsaturated ketone.
Spectroscopic Data of a Representative Product: Chalcone (1,3-diphenyl-2-propen-1-one)
Chalcone is a common α,β-unsaturated ketone that can be synthesized via the Meyer-Schuster rearrangement of 1,3-diphenylprop-2-yn-1-ol.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.03-7.98 (m, 2H, Ar-H), 7.85 (d, J = 15.7 Hz, 1H, COCH=CHPh), 7.62-7.55 (m, 1H, Ar-H), 7.52-7.40 (m, 7H, Ar-H and COCH=CHPh).
-
¹³C NMR (CDCl₃, 101 MHz): δ 190.5 (C=O), 144.9, 138.2, 134.9, 132.8, 130.6, 129.1, 128.6, 128.5, 122.2 (Ar-C and C=C).
-
IR (KBr, cm⁻¹): 3060, 1660 (C=O, conjugated), 1600, 1575, 1450, 980.
Visualizations
Caption: Mechanism of the Meyer-Schuster Rearrangement.
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. organicreactions.org [organicreactions.org]
- 4. The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Click Chemistry Reactions Involving Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Click chemistry encompasses a class of reactions that are rapid, efficient, and highly specific, making them invaluable tools in diverse fields such as drug discovery, bioconjugation, and materials science.[1][][3] Among the most prominent click reactions are those involving terminal alkynes, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][] These reactions are bio-orthogonal, meaning they proceed within biological systems without interfering with native biochemical processes.[1][] This attribute allows for the precise labeling and modification of biomolecules in their natural environment.[7][8]
Core Principles
The foundation of these click chemistry reactions is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which forms a stable triazole linkage.[9][10] While the thermal reaction is slow and produces a mixture of regioisomers, the advent of CuAAC and SPAAC has dramatically improved its efficiency and utility.[10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to accelerate the cycloaddition by orders of magnitude and exclusively yields the 1,4-disubstituted triazole isomer.[10][11][12] The active Cu(I) catalyst can be generated in situ from copper(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[12][13] The addition of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), protects the Cu(I) from oxidation and improves reaction reliability.[13]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[14][15] This catalyst-free reaction employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[15][16] The high ring strain of the cyclooctyne provides the activation energy for the reaction to proceed readily with an azide.[17][]
Quantitative Data Summary
The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for rapid kinetics against biocompatibility.[4][19]
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |
| Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. | [4] |
| Reaction Rate | Very fast (second-order rate constants of 10⁴ - 10⁵ M⁻¹s⁻¹) | Fast (second-order rate constants of 10² - 10³ M⁻¹s⁻¹) | [19] |
| Biocompatibility | Limited in living systems due to copper cytotoxicity. | Excellent for in vivo and live-cell applications as it is copper-free. | [14][15][19] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole. | Not regioselective, yielding a mixture of regioisomers. | [4][20] |
| Reactant Size | Terminal alkynes are small and minimally perturbing. | Strained cyclooctynes are bulkier, which can sometimes affect biomolecule function. | [21] |
| Side Reactions | Potential for oxidative homocoupling of alkynes (Glaser coupling). | Can have side reactions with thiols. | [20] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Alkyne-Modified Biomolecules
This protocol is a general guideline for labeling alkyne-modified biomolecules (e.g., proteins, DNA) with an azide-containing reporter molecule (e.g., fluorescent dye, biotin).[22][23]
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing reporter molecule (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (20 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)
-
Sodium ascorbate (300 mM stock in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO
Procedure:
-
Prepare the reaction mixture in the following order in a microcentrifuge tube:
-
Reaction buffer
-
Alkyne-modified biomolecule (final concentration typically 20-200 µM)
-
Azide-containing reporter molecule (1.5 to 50 equivalents excess)
-
THPTA solution (final concentration 2.5 mM)
-
-
Vortex the mixture briefly.
-
Add the CuSO₄ solution (final concentration 0.5 mM).
-
Vortex the mixture briefly.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (final concentration 7.5 mM).
-
Vortex the mixture thoroughly.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
The labeled conjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as ethanol (B145695) precipitation for DNA, or size exclusion chromatography for proteins.[22][23]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol describes the metabolic labeling of cell surface glycoproteins with an azido-sugar followed by labeling with a cyclooctyne-functionalized fluorescent dye.[7][14]
Materials:
-
Cells of interest
-
Cell culture medium
-
Azido-sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-fluorophore)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS) (optional)
Procedure:
-
Metabolic Labeling:
-
Culture cells in medium supplemented with an optimized concentration of the azido-sugar (e.g., 25-50 µM Ac4ManNAz).
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.[14]
-
-
Cell Preparation:
-
Gently wash the cells three times with warm PBS to remove unincorporated azido-sugar.[14]
-
-
SPAAC Reaction:
-
Prepare the labeling solution by diluting the cyclooctyne-fluorophore in serum-free medium or PBS to the desired final concentration (typically 10-50 µM).
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.[7]
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove the unbound probe.
-
(Optional) Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Image the labeled cells using fluorescence microscopy.
-
Visualizations
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General workflow for bioorthogonal labeling of biomolecules using click chemistry.
References
- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Biomaterials Science [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Click Chemistry [organic-chemistry.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for the Characterization of 1,1-Diphenyl-2-propyn-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diphenyl-2-propyn-1-ol and its derivatives are a class of organic compounds with significant potential in medicinal chemistry and materials science. Their propargyl alcohol moiety serves as a versatile synthetic handle for various chemical transformations, including click chemistry, coupling reactions, and the formation of heterocyclic systems. Several derivatives of similar structures, such as phenylpropenones, have demonstrated promising biological activities, including anticancer and anti-angiogenic properties, by inhibiting receptor tyrosine kinases.[1][2] A thorough analytical characterization is therefore crucial for the verification of their structure, purity assessment, and the establishment of structure-activity relationships (SAR) in drug discovery and development.
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound and its derivatives. Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and X-ray Crystallography are presented, along with data presentation in structured tables and visualizations of experimental workflows.
Analytical Techniques Overview
A multi-technique approach is essential for the unambiguous characterization of this compound derivatives. The typical analytical workflow involves spectroscopic methods for structural elucidation (NMR and MS), a chromatographic technique for purity assessment (HPLC), and, when suitable crystals can be obtained, X-ray crystallography for the definitive determination of the three-dimensional molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound derivatives.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons and carbons in the molecule.
-
Data Presentation: NMR Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenyl-H | 7.60 - 7.20 | m | 10H | Ar-H |
| Hydroxyl-H | 2.90 | s | 1H | -OH |
| Acetylenic-H | 2.65 | s | 1H | ≡C-H |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Phenyl C (quaternary) | 145.0 | Ar-C |
| Phenyl CH | 128.5, 128.0, 126.0 | Ar-CH |
| Acetylenic C (quaternary) | 88.0 | -C≡ |
| Acetylenic CH | 75.0 | ≡C-H |
| Carbinol C | 74.0 | C-OH |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of this compound derivatives and for monitoring reaction progress. Reversed-phase HPLC is the most common mode used for these compounds.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase or a compatible solvent (e.g., acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% trifluoroacetic acid) and Solvent B (acetonitrile with 0.1% trifluoroacetic acid).[3]
-
Gradient Program:
-
0-20 min: 5% to 95% Solvent B.[3]
-
20-25 min: Hold at 95% Solvent B.
-
25-30 min: Return to 5% Solvent B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components.
-
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (Rt, min) | Peak Area (%) | Purity (%) |
| This compound | 15.2 | 99.5 | >99% |
| Impurity 1 | 12.8 | 0.3 | - |
| Impurity 2 | 16.5 | 0.2 | - |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
For volatile and thermally stable compounds, a direct insertion probe or gas chromatography (GC-MS) can be used.
-
Introduce a small amount of the solid or a concentrated solution of the sample.
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺·).
-
Analyze the fragmentation pattern to identify characteristic losses and fragment ions. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.[4] For aromatic compounds, the formation of stable carbocations like the tropylium (B1234903) ion is common.[5]
-
Data Presentation: EI-MS Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 208 | 20 | [M]⁺· |
| 193 | 5 | [M - CH₃]⁺ |
| 181 | 10 | [M - C₂H₃]⁺ |
| 165 | 15 | [M - C₃H₃O]⁺ |
| 131 | 100 | [C₁₀H₁₁]⁺ (Phenyl tropylium ion) |
| 105 | 80 | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | 60 | [C₆H₅]⁺ (Phenyl cation) |
digraph "MS_Fragmentation" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];M [label="[M]⁺·\nm/z 208"]; F1 [label="[M - C₂H₃]⁺\nm/z 181"]; F2 [label="[C₁₀H₁₁]⁺\nm/z 131"]; F3 [label="[C₇H₅O]⁺\nm/z 105"]; F4 [label="[C₆H₅]⁺\nm/z 77"];
M -> F1 [label="- C₂H₃"]; M -> F2 [label="- C₅H₇O"]; M -> F3 [label="- C₈H₇"]; F3 -> F4 [label="- CO"]; }
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including absolute stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).
-
Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a series of diffraction images by rotating the crystal.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Data Presentation: Crystallographic Data (Representative)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 98.5 |
| Volume (ų) | 1200 |
| Z | 4 |
| R-factor | < 0.05 |
Conclusion
The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound derivatives. The combination of NMR for structural elucidation, HPLC for purity assessment, MS for molecular weight confirmation, and X-ray crystallography for three-dimensional structure determination ensures the unambiguous identification and quality control of these important compounds, which is critical for their application in research, drug development, and materials science.
References
- 1. The anti-angiogenic and anti-tumor activity of synthetic phenylpropenone derivatives is mediated through the inhibition of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
Application Notes and Protocols: 1,1-Diphenyl-2-propyn-1-ol as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,1-diphenyl-2-propyn-1-ol in the synthesis of a variety of heterocyclic compounds. This versatile propargyl alcohol serves as a readily available starting material for the construction of key heterocyclic scaffolds, including pyrazoles, isoxazoles, furans, and quinolines, which are of significant interest in medicinal chemistry and materials science.
Synthesis of Pyrazoles via Meyer-Schuster Rearrangement and Cyclocondensation
The synthesis of 3,5-diphenylpyrazole (B73989) from this compound can be achieved in a two-step sequence involving an initial acid-catalyzed Meyer-Schuster rearrangement to form an α,β-unsaturated ketone, followed by cyclocondensation with hydrazine (B178648).
Data Presentation: Synthesis of 3,5-Diphenylpyrazole
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Meyer-Schuster Rearrangement | This compound, Acid catalyst (e.g., H₂SO₄ or TsOH), Solvent (e.g., Dioxane), Heat | 1,3-Diphenylprop-2-en-1-one | ~70-80% (estimated) | [1][2] |
| 2 | Cyclocondensation | 1,3-Diphenylprop-2-en-1-one, Hydrazine hydrate (B1144303), Solvent (e.g., Ethanol), Reflux | 3,5-Diphenyl-1H-pyrazole | ~80-95% | [3][4][5][6] |
Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole
Step 1: Meyer-Schuster Rearrangement to 1,3-Diphenylprop-2-en-1-one
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dioxane, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 1,3-diphenylprop-2-en-1-one, which can be purified by column chromatography or used directly in the next step.
Step 2: Cyclocondensation to 3,5-Diphenyl-1H-pyrazole
-
Dissolve the crude 1,3-diphenylprop-2-en-1-one (1.0 eq) in ethanol (B145695).
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the pyrazole (B372694) product.
-
Filter the solid, wash with cold ethanol, and dry to obtain 3,5-diphenyl-1H-pyrazole.[7]
Caption: Synthesis of 3,5-diphenyl-1H-pyrazole.
Synthesis of Isoxazoles via Meyer-Schuster Rearrangement and Cyclocondensation
Similar to pyrazole synthesis, isoxazoles can be prepared by reacting the intermediate α,β-unsaturated ketone with hydroxylamine (B1172632).
Data Presentation: Synthesis of 3,5-Diphenylisoxazole
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Meyer-Schuster Rearrangement | This compound, Acid catalyst (e.g., H₂SO₄ or TsOH), Solvent (e.g., Dioxane), Heat | 1,3-Diphenylprop-2-en-1-one | ~70-80% (estimated) | [1][2] |
| 2 | Cyclocondensation | 1,3-Diphenylprop-2-en-1-one, Hydroxylamine hydrochloride, Base (e.g., NaOH or KOH), Solvent (e.g., Ethanol), Reflux | 3,5-Diphenylisoxazole | ~70-90% | [8][9] |
Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole
Step 1: Meyer-Schuster Rearrangement to 1,3-Diphenylprop-2-en-1-one
Follow the protocol described in Section 1.
Step 2: Cyclocondensation to 3,5-Diphenylisoxazole
-
Dissolve 1,3-diphenylprop-2-en-1-one (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Add a solution of sodium hydroxide (B78521) or potassium hydroxide (2.0 eq) in water.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford 3,5-diphenylisoxazole.
Caption: Synthesis of 3,5-diphenylisoxazole.
Synthesis of Furans via Hydration and Paal-Knorr Cyclization
The synthesis of furans from this compound necessitates its conversion into a 1,4-dicarbonyl compound, which can then undergo a Paal-Knorr cyclization. This can be achieved through the hydration of the alkyne.
Data Presentation: Synthesis of 2,4-Diphenylfuran
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Hydration | This compound, HgSO₄, H₂SO₄, H₂O | 1,3-Diphenylbutane-1,4-dione (intermediate) | Moderate (estimated) | [10] |
| 2 | Paal-Knorr Furan (B31954) Synthesis | 1,3-Diphenylbutane-1,4-dione, Acid catalyst (e.g., H₂SO₄ or P₂O₅), Heat | 2,4-Diphenylfuran | Good (estimated) | [4][11][12] |
Experimental Protocol: Synthesis of 2,4-Diphenylfuran
Step 1: Hydration to a 1,4-Dicarbonyl Compound
-
To a solution of this compound (1.0 eq) in aqueous sulfuric acid, add a catalytic amount of mercury(II) sulfate.
-
Heat the reaction mixture with stirring, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1,4-dicarbonyl intermediate.
Step 2: Paal-Knorr Furan Synthesis
-
To the crude 1,4-dicarbonyl compound, add a dehydrating agent such as phosphorus pentoxide or concentrated sulfuric acid.
-
Heat the mixture to effect cyclization.
-
After the reaction is complete, pour the mixture into ice-water and extract the furan product with a suitable solvent.
-
Purify the crude product by column chromatography to obtain 2,4-diphenylfuran.[12][13]
Caption: Synthesis of 2,4-diphenylfuran.
Synthesis of Quinolines via Reductive Cyclization
Substituted quinolines can be synthesized from this compound by reacting it with an o-nitroaryl aldehyde to form the corresponding propargyl alcohol, followed by reductive cyclization.[8][14]
Data Presentation: Synthesis of 2,4-Diphenylquinoline
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Alkynylation | o-Nitrobenzaldehyde, Acetylide of this compound (prepared with a strong base) | o-Nitrophenyl propargyl alcohol derivative | Good (estimated) | [8] |
| 2 | Reductive Cyclization | o-Nitrophenyl propargyl alcohol derivative, Reducing agent (e.g., SnCl₂/HCl or Fe/AcOH), Acid catalyst (for rearrangement) | 2,4-Diphenylquinoline | Good (estimated) | [8][14] |
Experimental Protocol: Synthesis of 2,4-Diphenylquinoline
Step 1: Synthesis of the o-Nitrophenyl Propargyl Alcohol Derivative
-
Prepare the lithium acetylide of a protected form of this compound by treating it with a strong base like n-butyllithium at low temperature.
-
Add a solution of o-nitrobenzaldehyde (1.0 eq) in an anhydrous solvent (e.g., THF) to the acetylide solution.
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product, wash, dry, and purify by column chromatography.
Step 2: Reductive Cyclization to 2,4-Diphenylquinoline
-
Dissolve the o-nitrophenyl propargyl alcohol derivative in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid or iron powder in acetic acid.
-
Heat the reaction mixture. The reduction of the nitro group to an amine is followed by an acid-catalyzed Meyer-Schuster rearrangement and subsequent cyclization to form the quinoline (B57606) ring.[8][14]
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the crude product by column chromatography to obtain 2,4-diphenylquinoline.
Caption: Synthesis of 2,4-diphenylquinoline.
Multicomponent Reactions for Heterocycle Synthesis
This compound is a promising candidate for multicomponent reactions (MCRs) such as the A³ coupling (aldehyde, alkyne, amine) to generate propargylamines, which can then undergo intramolecular cyclization to form various N-heterocycles.[15][16][17]
Conceptual Workflow: A³ Coupling and Cyclization
Caption: Conceptual workflow for heterocycle synthesis via A³ coupling.
Note on Protocols: The provided protocols are representative and may require optimization based on the specific substrate and desired product. It is recommended to consult the cited literature for more detailed procedures and characterization data.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent approaches for the synthesis of pyridines and (iso)quinolines using propargylic Alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Researchers of the Zelinsky Institute published a review on the use of the A3-coupling reaction in the synthesis of N, O, S-heterocyclic compounds » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 16. researchgate.net [researchgate.net]
- 17. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Diphenyl-2-propyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Diphenyl-2-propyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the nucleophilic addition of an acetylide to benzophenone (B1666685). The two primary approaches are:
-
Grignard Reaction: Utilizing an organomagnesium reagent, such as ethynylmagnesium bromide, which is reacted with benzophenone.
-
Metal Acetylide Reaction (Favorskii-type): Employing a pre-formed metal acetylide, such as sodium acetylide, prepared from a strong base and acetylene (B1199291).
Q2: My reaction yield is significantly lower than expected. What are the general contributing factors?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Presence of moisture: Acetylide anions and Grignard reagents are strong bases and will be quenched by any protic sources, particularly water.
-
Suboptimal reaction temperature: The formation of the nucleophile and the subsequent addition reaction are temperature-sensitive.
-
Incomplete reaction: Insufficient reaction time or inadequate mixing can lead to a significant amount of unreacted starting materials.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Q3: I observe an unexpected, non-polar byproduct in my crude product when using the Grignard method. What is it likely to be?
A3: A common non-polar byproduct in the Grignard synthesis of this compound, when starting from a phenyl halide to generate the Grignard reagent which is then reacted with an acetylene source, is biphenyl (B1667301). This results from a coupling reaction between the Grignard reagent (phenylmagnesium halide) and unreacted phenyl halide.[1] Elevated reaction temperatures can favor the formation of this side product.[1]
Q4: After quenching my reaction with an acidic workup, I see a new product that appears to be an unsaturated ketone. What could be happening?
A4: The product, this compound, can undergo an acid-catalyzed rearrangement known as the Meyer-Schuster rearrangement.[2] This reaction isomerizes the tertiary propargyl alcohol into an α,β-unsaturated ketone. To avoid this, a milder workup, such as using a saturated aqueous solution of ammonium (B1175870) chloride, is recommended over strong acids.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Moisture in reagents or glassware: The acetylide anion is a strong base and is readily protonated by water. | Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. |
| Inactive Grignard reagent: The magnesium metal may not have been activated, or the reagent may have degraded. | Use fresh, high-quality magnesium turnings. A small crystal of iodine can be added to initiate the reaction. | |
| Insufficiently strong base for acetylide formation: The base used may not be strong enough to deprotonate the terminal alkyne. | Use a sufficiently strong base like sodium amide (NaNH₂) or n-butyllithium. | |
| Significant amount of biphenyl byproduct (Grignard method) | High reaction temperature: Elevated temperatures can promote the coupling side reaction.[1] | Maintain a low and controlled temperature during the formation and reaction of the Grignard reagent. |
| Excess phenyl halide: A high concentration of the phenyl halide can increase the likelihood of the coupling reaction. | Use a slight excess of magnesium and ensure slow addition of the phenyl halide. | |
| Formation of an α,β-unsaturated ketone | Acidic workup conditions: The product is sensitive to strong acids and can undergo a Meyer-Schuster rearrangement.[2] | Quench the reaction with a neutral or mildly acidic solution, such as saturated aqueous ammonium chloride.[3] |
| Recovery of unreacted benzophenone | Incomplete reaction: The reaction may not have gone to completion due to insufficient time, low temperature, or poor mixing. | Increase the reaction time and ensure efficient stirring. A slight excess of the acetylide reagent can be used. |
| Steric hindrance: Benzophenone is a sterically hindered ketone, which can slow down the reaction. | Allow for a longer reaction time and consider using a less sterically hindered base if applicable. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Acetylene gas (or a suitable precursor like ethynyltrimethylsilane)
-
Benzophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromobenzene in anhydrous ether from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Formation of the Acetylide Reagent:
-
Cool the phenylmagnesium bromide solution to 0°C in an ice bath.
-
Bubble dry acetylene gas through the solution for a predetermined time, or add a solution of ethynyltrimethylsilane dropwise.
-
-
Reaction with Benzophenone:
-
While maintaining the temperature at 0°C, slowly add a solution of benzophenone in anhydrous ether to the stirred acetylide reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Visualizations
Reaction Pathway
Caption: Main synthetic route to this compound.
Side Reaction Pathways
References
Technical Support Center: Purification of 1,1-Diphenyl-2-propyn-1-ol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,1-diphenyl-2-propyn-1-ol using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of this compound is silica (B1680970) gel (230-400 mesh). A typical mobile phase is a mixture of hexanes and ethyl acetate (B1210297). The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column.
Q2: How do I determine the optimal solvent system for the separation?
A2: To determine the best solvent system, run several TLC plates with varying ratios of hexanes to ethyl acetate. The ideal eluent system will give your target compound, this compound, a retention factor (Rf) value between 0.2 and 0.4.[1][2] This Rf range generally provides the best separation from impurities.
Q3: How can I visualize the spots of this compound and its impurities on a TLC plate?
A3: Since this compound is a UV-active compound due to its phenyl groups, the easiest method for visualization is using a UV lamp (254 nm). The compound will appear as a dark spot on a fluorescent green background.[3] For compounds that are not UV-active, or for additional confirmation, a chemical stain can be used. A potassium permanganate (B83412) (KMnO4) stain is a good general-purpose stain for visualizing alcohols and alkynes, which will appear as yellow to brown spots on a purple background.
Q4: What are the common impurities I should expect?
A4: Common impurities can include unreacted starting materials, such as benzophenone, and side products from the synthesis. The specific impurities will depend on the synthetic route used to prepare the this compound.
Q5: My compound seems to be decomposing on the silica gel column. What can I do?
A5: Tertiary propargylic alcohols can be sensitive to the acidic nature of silica gel, potentially leading to decomposition.[4][5] If you suspect this is happening, you can deactivate the silica gel by treating it with a small amount of a neutralising agent like triethylamine (B128534). This is typically done by adding a small percentage of triethylamine (e.g., 1%) to the eluent. Alternatively, using a less acidic stationary phase like neutral alumina (B75360) might be a viable option.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Determine the optimal solvent system using TLC to achieve an Rf of 0.2-0.4 for the product.[1][2] |
| Column overloaded with crude material. | Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). | |
| Column packed improperly (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent (ethyl acetate) in your mobile phase.[1] |
| Product Does Not Move from the Baseline (Low Rf) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent (ethyl acetate) in your mobile phase.[1] |
| Streaky or Tailing Peaks | Compound is interacting too strongly with the stationary phase. | Add a small amount of a more polar solvent or a modifier like triethylamine to the eluent. |
| The sample was loaded in a solvent that is too polar. | Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent.[6] | |
| Cracks in the Silica Bed | The column ran dry. | Always keep the solvent level above the top of the silica gel. |
| No Product Recovered | The compound may have decomposed on the column. | Test the stability of your compound on a small amount of silica gel before running the column. Consider using deactivated silica or an alternative stationary phase.[4][7] |
| The fractions are too dilute to detect the product. | Concentrate the fractions and re-analyze by TLC.[7] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Elute the plate with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the plate under a UV lamp to determine the solvent system that gives an Rf value of approximately 0.2-0.4 for the product.[1][2]
-
-
Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the chromatography column and allow it to settle, ensuring there are no air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.[6]
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[6]
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for this type of compound. |
| Mobile Phase | Hexanes / Ethyl Acetate | A common starting ratio is 9:1 or 8:2.[8] |
| Target Rf Value | 0.2 - 0.4 | Optimal range for good separation.[1][2] |
| Typical Yield | ~70% | Yields can vary depending on the purity of the crude material and the success of the chromatography.[9] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Nacalai USA, Inc. | Product | Silica Gel for Column Chromatography [nacalaiusa.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1,1-Diphenyl-2-propyn-1-ol
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of 1,1-Diphenyl-2-propyn-1-ol. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve the yield and purity of your product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the nucleophilic addition of an acetylide anion to benzophenone (B1666685).
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in this synthesis can often be attributed to several key factors:
-
Moisture: The acetylide anion is a very strong base and will be quenched by any residual water in the glassware, solvents, or reagents. Ensure all glassware is rigorously dried (oven-dried is recommended) and that all solvents are anhydrous.
-
Inactive Base/Acetylide Formation: The base used to deprotonate acetylene (B1199291) (e.g., sodium amide, n-butyllithium, or a Grignard reagent) may be old or have degraded due to improper storage. Use a fresh, high-quality base to ensure complete formation of the acetylide anion.
-
Side Reactions: Competing side reactions can significantly reduce the amount of benzophenone available to react with the acetylide. The most common side reactions are discussed in the following questions.
-
Reaction Temperature: The temperature at which the acetylide is formed and the subsequent reaction with benzophenone is carried out is crucial. Acetylide formation is often performed at low temperatures (e.g., 0°C or below) to minimize side reactions. The addition of benzophenone should also be carefully temperature-controlled.
Q2: I am observing byproducts in my crude reaction mixture. What are the likely impurities and how can I minimize them?
Several byproducts can form during this reaction. Identifying them can help in optimizing your reaction conditions.
-
Unreacted Benzophenone: If the reaction does not go to completion, you will have leftover starting material. This can be due to insufficient acetylide, the presence of moisture, or too short a reaction time.
-
Products of Enolization: Although benzophenone lacks α-hydrogens and therefore cannot be enolized, if other ketones with α-hydrogens are present as impurities, they can be deprotonated by the strong base, leading to aldol (B89426) condensation or other side reactions.
-
Side Products from Grignard Reagent Formation (if applicable): If you are preparing the acetylide from a Grignard reagent (e.g., by bubbling acetylene through a solution of ethylmagnesium bromide), you may have byproducts from the Grignard reagent itself, such as biphenyl (B1667301) from the coupling of phenylmagnesium bromide.[1]
To minimize these byproducts, ensure the purity of your starting materials and use the appropriate stoichiometry of reagents.
Q3: How does the choice of base and solvent affect the reaction outcome?
The choice of base and solvent is critical for achieving a high yield.
-
Base: Strong bases are required to deprotonate acetylene (pKa ≈ 25).[2] Common choices include:
-
Sodium amide (NaNH₂): A very effective base, typically used in liquid ammonia (B1221849) or an inert solvent like THF.
-
Organolithium reagents (e.g., n-BuLi): Also very effective and commonly used in ethereal solvents like THF or diethyl ether.
-
Grignard reagents (e.g., EtMgBr): Acetylene can be bubbled through a solution of a Grignard reagent to form the acetylide.
-
-
Solvent: The solvent must be aprotic and anhydrous.
-
Tetrahydrofuran (B95107) (THF): A common and effective solvent for this reaction as it is polar enough to dissolve the reagents but is aprotic.
-
Diethyl ether: Another suitable aprotic solvent.
-
Liquid Ammonia: Often used with sodium amide as the base.
-
The combination of a strong base and a dry, aprotic solvent is key to maximizing the concentration of the acetylide nucleophile and minimizing quenching.
Q4: My reaction seems to stall and does not proceed to completion. What could be the cause?
Reaction stalling can be due to a few factors:
-
Insufficient Base: Ensure you are using at least one equivalent of a strong base to fully deprotonate the acetylene.
-
Precipitation of Reagents: In some solvent systems, the acetylide salt may precipitate, reducing its reactivity. Ensure good stirring and consider a solvent that better solubilizes the intermediates.
-
Low Temperature: While low temperatures are often necessary to control the reaction, if the temperature is too low, the reaction rate may be significantly reduced. A gradual warming of the reaction mixture after the initial addition may be necessary.
Data Presentation: Impact of Reaction Conditions on Yield
| Acetylide Source | Base | Solvent | Temperature | Reaction Time | Reported Yield (%) |
| Acetylene | Sodium ethanolate | Ethanol | 0-5°C | 0.5 h | ~99% |
| Acetylene | n-Butyl Lithium | THF | 0°C to rt | 6 h | ~86% |
| Ethynylmagnesium bromide | - | THF | 0°C to rt | 20 h | Quantitative |
| Lithium Acetylide | n-BuLi | THF | -78°C | Not Specified | Good to Excellent |
Note: Yields are highly dependent on the specific experimental setup, purity of reagents, and adherence to anhydrous conditions.
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound. These should be adapted to your specific laboratory conditions and safety protocols.
Protocol 1: Synthesis using n-Butyllithium and Acetylene
This protocol is adapted from a general procedure for the synthesis of propargyl alcohols.
Materials:
-
Benzophenone
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetylene gas
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a dropping funnel, and a septum under an inert atmosphere (e.g., argon or nitrogen).
-
Acetylide Formation: Cool the flask to 0°C in an ice bath. Add anhydrous THF to the flask, followed by the slow, dropwise addition of n-BuLi. Bubble acetylene gas through the solution for approximately 15-30 minutes. The formation of a white precipitate of lithium acetylide should be observed.
-
Reaction with Benzophenone: Dissolve benzophenone in anhydrous THF and add it to the dropping funnel. Add the benzophenone solution dropwise to the stirred suspension of lithium acetylide at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a mixture of petroleum ether and ethyl acetate) to afford this compound.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting a low-yielding reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Prevention of Secondary Alcohol Oxidation
Welcome to the Technical Support Center. This resource provides detailed guidance for researchers, scientists, and drug development professionals on how to prevent the unwanted oxidation of secondary alcohols during multi-step synthesis by using protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to prevent the oxidation of a secondary alcohol during a synthesis?
The most common and effective strategy is to temporarily "protect" the hydroxyl group.[1] This involves converting the alcohol into a less reactive functional group, such as a silyl (B83357) ether, acetal (B89532), or ester, which is stable to the planned reaction conditions.[2][3] After the desired reaction is performed on another part of the molecule, the protecting group is removed ("deprotected") to regenerate the original alcohol.[4]
Q2: What are the most common protecting groups for secondary alcohols?
The most widely used protecting groups for alcohols fall into three main categories:
-
Silyl Ethers: These are the most common type and include tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and trimethylsilyl (B98337) (TMS).[2][5] They are valued for their ease of installation and removal under specific, mild conditions.[6]
-
Acetals: Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are common acetal protecting groups.[7] They are stable under basic and nucleophilic conditions but are readily removed with acid.[8][9]
-
Ethers: Benzyl (B1604629) (Bn) ethers are robust and stable to a wide range of acidic and basic conditions.[7]
Q3: How do I choose the right protecting group for my specific reaction?
The choice depends on the conditions of the subsequent reaction steps. You need a protecting group that is stable during your planned transformations but can be removed afterward without affecting the rest of the molecule. This is known as orthogonal protection strategy. For example, if your next step involves a strong base like a Grignard reagent, a silyl ether like TBDMS is an excellent choice as it is stable to bases but can be removed later with a fluoride (B91410) source.[2][6] Conversely, if your synthesis involves acidic conditions, a benzyl ether might be more suitable.[7]
Q4: What are the typical conditions for protecting a secondary alcohol as a TBDMS ether?
A standard and reliable method is the Corey protocol, which involves reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444) in a solvent like dimethylformamide (DMF) at room temperature.[5][10] Imidazole acts as a base and a catalyst for the reaction.[10]
Q5: How is a TBDMS group typically removed (deprotected)?
The most common method for cleaving a TBDMS ether is by using a source of fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF).[7][11] The strong silicon-fluoride bond drives the reaction to completion under mild conditions.[2] Mild acidic conditions can also be used, although TBAF is generally preferred for its selectivity.[1][11]
Troubleshooting Guide
This guide addresses common problems encountered when using protecting groups for secondary alcohols.
| Problem / Observation | Possible Causes | Suggested Solutions |
| Incomplete Protection Reaction (Low yield, starting material remains) | 1. Steric Hindrance: The secondary alcohol is sterically bulky, slowing down the reaction.[12]2. Insufficient Reagent Activity: The silylating agent (e.g., TBDMSCl) is not reactive enough.[13]3. Poor Solvent Choice: The starting material may not be fully soluble, limiting the reaction rate.[13]4. Impure Reagents: Moisture or impurities in the solvent or reagents can quench the reaction. | 1. Increase reaction time or gently heat the mixture (e.g., to 40-50 °C).[11]2. Switch to a more reactive silylating agent like tert-butyldimethylsilyl triflate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine.[5][13]3. Ensure the starting material is fully dissolved. If using DMF for polar substrates, ensure it is anhydrous.[11][13]4. Use anhydrous solvents and fresh, high-purity reagents. Handle hygroscopic reagents under an inert atmosphere (Nitrogen or Argon).[8] |
| Protecting Group is Cleaved During a Subsequent Step | 1. Incompatible Reaction Conditions: The protecting group is not stable to the reagents used in the next step (e.g., using acid with a TBDMS ether).[11]2. Acidic or Basic Workup: The workup conditions for a reaction may be inadvertently cleaving the protecting group. | 1. Consult a stability chart (see Table 1 below) to choose a more robust protecting group for your planned reaction sequence. For example, use a TIPS or TBDPS group for greater acid stability.2. Use neutral workup conditions (e.g., quenching with saturated aqueous ammonium (B1175870) chloride for silyl ethers) and avoid strong acids or bases if the protecting group is labile.[5] |
| Difficulty Removing the Protecting Group | 1. Steric Hindrance: Bulky protecting groups (like TIPS) or hindered alcohol positions can slow deprotection.2. Ineffective Deprotection Reagent: The chosen reagent may not be strong enough or suitable for the specific protecting group. | 1. Increase the reaction time or temperature for the deprotection step.2. For stubborn TBDMS groups, ensure your TBAF solution is active. For acid-labile groups like MOM, catalytic amounts of a strong acid like HCl in methanol (B129727) are effective.[8] |
| Selective Protection/Deprotection Failure (e.g., protecting a secondary alcohol in the presence of a primary alcohol) | 1. Similar Reactivity: Primary and secondary alcohols have similar reactivity, making direct selective protection challenging.[14]2. Non-selective Deprotection: The conditions used for deprotection are too harsh and remove multiple protecting groups. | 1. Protect both alcohols (e.g., as TBDMS ethers) and then selectively deprotect the less sterically hindered primary TBDMS ether using carefully controlled conditions, such as 5-20% formic acid.[14][15]2. Use protecting groups with orthogonal stability. For instance, protect the primary alcohol as a TBDMS ether and the secondary as a TIPS ether. The TBDMS group can then be selectively removed.[10] |
Data Presentation: Protecting Group Stability
The following table summarizes the relative stability of common silyl ether protecting groups, which is crucial for planning orthogonal protection strategies.
Table 1: Relative Stability of Common Silyl Ethers
| Protecting Group | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Key Features & Common Deprotection |
|---|---|---|---|
| Trimethylsilyl | TMS | 1 | Very labile; removed by very mild acid (e.g., catalytic HCl in MeOH) or TBAF.[11] |
| Triethylsilyl | TES | 64 | More stable than TMS.[10] Cleaved by acids or TBAF.[1] |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | Most common; robust to many conditions but readily cleaved by TBAF or acids like acetic acid.[10][11] |
| Triisopropylsilyl | TIPS | 700,000 | Very bulky and stable; requires stronger acidic conditions or TBAF for cleavage.[1] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Extremely stable to acid due to steric bulk; ideal for multi-step synthesis requiring harsh conditions. Cleaved by TBAF.[16] |
Data compiled from multiple sources.[10][11]
Experimental Protocols
Protocol 1: Protection of a Secondary Alcohol with TBDMSCl
This protocol describes a standard procedure for protecting a secondary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole.
Materials:
-
Secondary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Water and Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.
-
Add TBDMSCl (1.2 equiv) to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). For sterically hindered alcohols, gentle heating (e.g., 40-50 °C) may be necessary.[11]
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with water and then brine to remove DMF and excess imidazole.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Deprotection of a TBDMS Ether with TBAF
This protocol outlines the removal of a TBDMS protecting group using tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[11]
-
Add the TBAF solution dropwise to the stirred solution.[11]
-
Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.[16]
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected alcohol.
-
Purify via flash column chromatography if necessary.
Visualizations
Synthetic Workflow for Alcohol Protection
The following diagram illustrates the general logic of using a protecting group in a multi-step synthesis.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. adichemistry.com [adichemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 13. reddit.com [reddit.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. "Selective Protection of Secondary Alcohols by Using Formic Acid as a M" by Krishna Sapotka and Faqing Huang [aquila.usm.edu]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Elimination Byproducts in Alkyne Reactions
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and minimize common elimination byproducts encountered during alkyne reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common elimination byproducts in alkyne reactions?
A1: The most prevalent elimination byproducts depend on the specific reaction. In coupling reactions like the Sonogashira, the primary byproduct is the homocoupled diyne (Glaser coupling byproduct). In the synthesis of alkynes from dihalides, byproducts can include constitutional isomers of the desired alkyne, which arise from rearrangement reactions promoted by certain bases.
Q2: What is Glaser coupling and why is it a problem?
A2: Glaser coupling is the oxidative homocoupling of terminal alkynes to form a symmetrical 1,3-diyne. This side reaction is a significant issue in copper-catalyzed cross-coupling reactions, such as the Sonogashira reaction, as it consumes the terminal alkyne, reducing the yield of the desired cross-coupled product.[1][2]
Q3: How can I prevent the formation of terminal alkyne isomers during synthesis?
A3: The choice of base is critical. Very strong bases, such as sodium amide (NaNH₂), are effective at promoting the formation of the terminal alkyne from a vicinal or geminal dihalide. Weaker bases, like potassium hydroxide (B78521) (KOH), especially at high temperatures, can lead to the isomerization of a terminal alkyne to a more stable internal alkyne.[3][4]
Q4: Is it always necessary to use a copper co-catalyst in Sonogashira reactions?
A4: No, it is not always necessary. While copper(I) salts increase the reaction rate, they also promote the undesirable Glaser homocoupling.[1][2] Numerous copper-free Sonogashira protocols have been developed to avoid this side reaction.[2][5][6]
Troubleshooting Guide
Issue 1: Significant formation of homocoupled diyne (Glaser byproduct) in Sonogashira coupling.
Potential Causes & Solutions
-
Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.
-
Copper(I) Co-catalyst: The copper catalyst is a primary promoter of Glaser coupling.
-
Solution 1 (Copper-Free Protocol): Switch to a copper-free Sonogashira protocol. These reactions may require more active palladium catalysts, specific ligands, or different bases (e.g., Cs₂CO₃).[2][5]
-
Solution 2 (Minimize Copper): If a copper co-catalyst is necessary, reduce its loading to the minimum effective amount.
-
-
Ligand Choice: The ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Solution: The choice of phosphine (B1218219) ligand is important. For instance, bulky and electron-rich ligands can enhance the desired catalytic activity in some cases.[1]
-
Optimized Protocol: Copper-Free Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF) via syringe. Then, add the terminal alkyne (1.2-1.5 eq) via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C, depending on the reactivity of the aryl halide) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Issue 2: Formation of an internal alkyne instead of the desired terminal alkyne from a dihalide.
Potential Causes & Solutions
-
Base Selection: The use of moderately strong bases like KOH or alkoxides, especially at elevated temperatures, can catalyze the migration of the triple bond from the terminal position to a more thermodynamically stable internal position.[3][4]
-
Solution: Use a very strong, non-nucleophilic base such as sodium amide (NaNH₂) in liquid ammonia (B1221849). The amide ion is strong enough to deprotonate the terminal alkyne, forming a stable acetylide salt. This sequesters the terminal alkyne and prevents isomerization. A subsequent aqueous workup re-protonates the acetylide to yield the terminal alkyne.[9][10][11]
-
-
Reaction Temperature: High temperatures can provide the activation energy needed for the isomerization to the more stable internal alkyne.
-
Solution: When using NaNH₂, the reaction can often be run at lower temperatures (e.g., the boiling point of liquid ammonia, -33 °C), which disfavors the rearrangement.
-
Optimized Protocol: Double Dehydrohalogenation to a Terminal Alkyne
This protocol is for the synthesis of a terminal alkyne from a vicinal or geminal dihalide.
-
Setup: In a three-necked flask equipped with a dry ice condenser and an inlet for ammonia gas, condense liquid ammonia (approx. 10 mL per mmol of dihalide) at -78 °C (dry ice/acetone bath).
-
Base Addition: To the liquid ammonia, carefully add sodium amide (NaNH₂, 3.0 eq) in portions.
-
Substrate Addition: Dissolve the dihalide (1.0 eq) in a minimal amount of a dry ether (e.g., THF) and add it dropwise to the stirred NaNH₂/NH₃ solution.
-
Reaction: Allow the reaction mixture to stir at -33 °C (or gently reflux) for several hours, monitoring by TLC (after quenching an aliquot).
-
Quenching: After the reaction is complete, carefully quench the excess sodium amide by the slow addition of solid ammonium (B1175870) chloride.
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate in a well-ventilated fume hood.
-
Workup: To the remaining residue, add water and extract the product with an organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the terminal alkyne by distillation or column chromatography.
Data Summary
Table 1: Comparison of Bases for Terminal Alkyne Synthesis via Double Dehydrohalogenation
| Base | Solvent | Temperature | Typical Yield of Terminal Alkyne | Potential for Isomerization | Reference |
| NaNH₂ | Liquid NH₃ | -33 °C to reflux | Good to Excellent | Low (product is trapped as acetylide) | [3][9][10] |
| KOH | Ethanol or none (fused) | High (e.g., 200 °C) | Moderate to Good | High (favors more stable internal alkyne) | [3][4] |
| KOt-Bu | THF or DMSO | Room temp. to elevated | Variable | Moderate | [12] |
Table 2: Strategies to Minimize Glaser Homocoupling in Sonogashira Reactions
| Strategy | Key Parameters | Effect on Homocoupling | Typical Cross-Coupling Yield | Reference |
| Standard Sonogashira | Pd catalyst, CuI co-catalyst, amine base | Can be significant, especially with O₂ present | Good to Excellent | [5] |
| Copper-Free Conditions | Pd catalyst (often with bulky, electron-rich ligands), amine or inorganic base (e.g., Cs₂CO₃) | Significantly reduced or eliminated | Good to Excellent | [2][5][13] |
| Inert Atmosphere | Thorough degassing of solvents, use of Ar or N₂ | Reduced (prevents oxidation of Cu(I)) | Improved | [7][8] |
| Ligand Modification | Use of bulky, electron-rich phosphine ligands | Can be reduced by favoring the cross-coupling pathway | Highly dependent on substrates | [1] |
Visualizations
Caption: Troubleshooting workflow for common elimination byproducts.
Caption: Competing pathways in copper-catalyzed Sonogashira coupling.
Caption: Workflow for alkyne synthesis and potential byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalytic Reactions Using 1,1-Diphenyl-2-propyn-1-ol
Welcome to the technical support center for the optimization of catalytic reactions involving 1,1-Diphenyl-2-propyn-1-ol. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in catalytic reactions?
A1: this compound is a versatile alkynol used in various catalytic reactions.[1] It serves as a key building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.[2][3] Its primary applications include:
-
Sonogashira Coupling: As a terminal alkyne, it readily participates in palladium-copper catalyzed cross-coupling reactions with aryl or vinyl halides to form C-C bonds.[4][5]
-
Ruthenium-Catalyzed Reactions: It is a substrate in ruthenium-catalyzed transformations, such as the synthesis of indenylidene complexes and dimerization to form functionalized cyclobutenes.[6][7]
-
Hydrogenation Reactions: The triple bond can be selectively hydrogenated to yield the corresponding alkene or fully saturated alkane, depending on the catalyst and reaction conditions.[7][8]
-
Corrosion Inhibition: Like other acetylenic alcohols, it can act as a corrosion inhibitor in acidic environments by forming a protective polymeric film on metal surfaces, which can be relevant in certain catalytic systems.[2][9]
Q2: What are the common storage and handling recommendations for this compound?
A2: this compound is a white to pale yellow crystalline solid.[6] For long-term stability, it should be stored in a cool, dark place under an inert atmosphere, as it can be air-sensitive.[6] It is incompatible with strong oxidizing agents.[6] Standard personal protective equipment, including gloves and safety glasses, should be worn during handling.
Q3: Can this compound act as a catalyst inhibitor?
A3: Yes, under certain conditions, acetylenic alcohols like this compound can act as catalyst inhibitors. This is particularly relevant in reactions involving metal catalysts susceptible to poisoning. The inhibition mechanism often involves the chemisorption of the alkyne onto the metal surface via the π-electrons of the triple bond. This can lead to the formation of a strongly adsorbed layer or a polymeric film that blocks the active sites of the catalyst.[2][9]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in catalytic reactions.
Low or No Product Yield in Sonogashira Coupling
Issue: The Sonogashira coupling reaction with this compound results in a low yield or fails to proceed.
| Potential Cause | Recommended Solution |
| Inactive Palladium Catalyst | Use a fresh, high-purity palladium catalyst. Ensure proper storage and handling to prevent degradation. Consider using a more active pre-catalyst or adding a phosphine (B1218219) ligand to stabilize the catalyst.[4] |
| Degraded Copper(I) Co-catalyst | Use fresh, high-purity copper(I) iodide. Copper(I) salts can oxidize over time, leading to reduced catalytic activity.[4] |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[4] |
| Impurities in Starting Materials | Purify this compound and the aryl/vinyl halide before use. Impurities can poison the catalyst. |
| Inappropriate Solvent or Base | Use anhydrous, degassed solvents such as THF, DMF, or toluene (B28343).[10] Ensure the amine base (e.g., triethylamine (B128534), diisopropylethylamine) is dry and used in sufficient excess (typically 2-3 equivalents).[10] |
| Low Reaction Temperature | For less reactive aryl bromides or chlorides, increasing the reaction temperature may be necessary to facilitate the oxidative addition step.[10] |
Catalyst Deactivation or Poisoning
Issue: The catalyst shows reduced activity over time or becomes completely inactive.
| Potential Cause | Recommended Solution |
| Formation of Palladium Black | The formation of a black precipitate indicates catalyst decomposition. This can be caused by impurities, high temperatures, or an inappropriate solvent. Use high-purity reagents and solvents, and optimize the reaction temperature.[4] |
| Strong Adsorption of Alkyne | This compound can strongly adsorb to the catalyst surface, blocking active sites.[2] Optimize the stoichiometry of reactants. In some cases, slow addition of the alkyne can mitigate this issue. |
| Coke Formation | At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface.[11] Lowering the reaction temperature or using a catalyst support that is less prone to coking can help. |
| Leaching of Metal | The active metal may leach from the support into the reaction mixture, leading to a loss of catalytic activity. Ensure the catalyst is robust under the reaction conditions. |
Side Reactions and Impurity Formation
Issue: The formation of unexpected byproducts is observed.
| Potential Cause | Recommended Solution |
| Glaser Homocoupling | This side reaction is common in Sonogashira couplings and is promoted by oxygen and the copper co-catalyst.[4] To minimize this, ensure strictly anaerobic conditions. Alternatively, a copper-free Sonogashira protocol can be employed.[4] |
| Meyer-Schuster Rearrangement | Under acidic conditions, propargyl alcohols can rearrange to form α,β-unsaturated ketones or aldehydes.[1] Maintain neutral or basic reaction conditions to avoid this rearrangement. |
| Over-reduction in Hydrogenation | In selective hydrogenation to the alkene, over-reduction to the alkane can occur.[8] To improve selectivity, use a selective catalyst (e.g., Lindlar's catalyst), lower the hydrogen pressure, and carefully monitor the reaction progress. |
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
CuI (Copper(I) iodide co-catalyst)
-
Triethylamine (Et₃N, base)
-
Anhydrous and degassed THF (solvent)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous and degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.2 mmol, 1.2 equiv) in THF (2 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Ruthenium-Catalyzed Dimerization of this compound
This protocol is based on the dimerization of 1,1-diphenylpropargyl alcohol catalyzed by a ruthenium(II) complex.[6]
Materials:
-
This compound
-
[CpRuCl(cod)] (Ruthenium catalyst, Cp = η⁵-C₅Me₅, cod = 1,5-cyclooctadiene)
-
Anhydrous and degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox, dissolve this compound (1.0 mmol) and [Cp*RuCl(cod)] (0.05 mmol, 5 mol%) in anhydrous and degassed toluene (5 mL) in a sealed vial.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by ¹H NMR spectroscopy until complete consumption of the starting material.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the alkylidenebenzocyclobutenyl alcohol product.
Data Presentation
Table 1: Optimization of Sonogashira Coupling Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (2) | THF | 25 | 75 |
| 2 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 25 | 85 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N (3) | DMF | 60 | 92 |
| 4 | PdCl₂(PPh₃)₂ (2) | - | i-Pr₂NH (3) | Toluene | 80 | 88 (copper-free) |
Note: Yields are representative and will vary depending on the specific aryl halide used.
Table 2: Influence of Catalyst on Selective Hydrogenation of this compound
| Entry | Catalyst | Hydrogen Pressure (bar) | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Alkene (%) |
| 1 | 5% Pd/C | 1 | Ethanol | 25 | 100 | <10 |
| 2 | Lindlar's Catalyst | 1 | Hexane | 25 | >95 | >90 |
| 3 | 5% Pt/C | 4 | Acetic Acid | 25 | 100 | 0 |
| 4 | Ni-B | 1 | Methanol | 25 | >95 | >85 |
Note: Data is illustrative and based on typical selectivities for alkyne hydrogenation.
Visualizations
Caption: Experimental workflow for Sonogashira coupling.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Gas Phase Catalytic Hydrogenation of C4 Alkynols over Pd/Al2O3 [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
1,1-Diphenyl-2-propyn-1-ol stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1,1-Diphenyl-2-propyn-1-ol.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound, focusing on identifying and mitigating degradation.
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Compound (Yellowing) | Oxidation of the tertiary alcohol. | Store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and in a cool, dark place. For long-term storage, refrigeration is recommended. |
| Appearance of New Peaks in HPLC/GC Analysis of a Stored Solution | Degradation of the compound. The primary suspects are acid-catalyzed rearrangement (Meyer-Schuster) or oxidation. | Analyze the degradation products using LC-MS or GC-MS to identify them. The Meyer-Schuster product is 1,1-diphenyl-2-propen-1-one. Oxidation may lead to benzophenone (B1666685) and other byproducts. Adjust storage conditions of the solution (e.g., use a buffered solution if pH is a factor, protect from light). |
| Low Yield or Unexpected Byproducts in a Reaction | If the reaction is conducted under acidic conditions, the Meyer-Schuster rearrangement is a likely side reaction.[1] In the presence of strong bases and heat, thermal decomposition can occur.[2] | For acid-sensitive reactions, consider using non-acidic catalysts or protecting the hydroxyl group. If a strong base is required, maintain low reaction temperatures. |
| Inconsistent Reaction Kinetics | Degradation of the starting material can lead to lower effective concentrations and variable reaction rates. | Use freshly purified this compound for kinetic studies. Regularly check the purity of the stock material using a stability-indicating analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound are:
-
Meyer-Schuster Rearrangement: This is an acid-catalyzed rearrangement of the propargyl alcohol to form an α,β-unsaturated ketone, specifically 1,1-diphenyl-2-propen-1-one.[1] This is often the most significant degradation pathway, especially in acidic conditions.
-
Oxidation: The tertiary alcohol can be oxidized, particularly if exposed to atmospheric oxygen over time.[3][4] This can lead to the formation of various degradation products, including benzophenone.
Q2: How should I store this compound to ensure its stability?
A2: To maintain the stability of this compound, it is recommended to:
-
Store it in a cool, dark place.
-
Keep it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Use a tightly sealed container to protect it from moisture and air.
-
For long-term storage, refrigeration is advisable.
Q3: My reaction is performed in an acidic medium, and I'm observing significant loss of my starting material. What is happening?
A3: In an acidic medium, this compound is highly susceptible to the Meyer-Schuster rearrangement, which converts it into 1,1-diphenyl-2-propen-1-one.[1] The rate of this rearrangement is dependent on the acid concentration and temperature. To minimize this, consider using the mildest possible acidic conditions or exploring alternative synthetic routes that avoid strong acids.
Q4: Can I use heat in my reaction involving this compound?
A4: While the compound itself has a defined boiling point at reduced pressure, caution should be exercised when heating it, especially in the presence of other reagents. Propargyl alcohols can be thermally labile, and in the presence of strong bases, there is a risk of catastrophic thermal decomposition.[2] It is crucial to conduct a thermal hazard assessment before scaling up any reaction involving heating this compound.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[5][6] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Periodically analyzing your sample and monitoring for a decrease in the main peak area and the appearance of new peaks will allow you to assess its stability under your specific experimental conditions.
Quantitative Data Summary
Currently, there is limited publicly available quantitative kinetic data specifically for the degradation of this compound under various conditions. However, based on the known degradation pathways, the following table summarizes the expected stability profile.
| Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| pH | Acidic (pH < 7) | Low | Meyer-Schuster Rearrangement |
| Neutral (pH ≈ 7) | Moderate | Oxidation | |
| Basic (pH > 7) | Moderate to Low (especially with heat) | Base-catalyzed decomposition | |
| Temperature | Ambient | Moderate (if protected from air and light) | Slow Oxidation |
| Elevated (> 50 °C) | Low | Thermal Decomposition, Accelerated Meyer-Schuster (if acidic) | |
| Light | UV or Sunlight | Low | Photochemical Degradation/Oxidation |
| Atmosphere | Inert (N₂, Ar) | High | - |
| Air (Oxygen) | Low to Moderate | Oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products of this compound under various stress conditions.[7][8]
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Analyze the sample by HPLC at various time intervals.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 48 hours.
-
Analyze the samples by HPLC.
-
-
Photochemical Degradation:
-
Expose a solution of this compound (1 mg/mL) to a UV light source (e.g., 254 nm or 365 nm) for a defined period.
-
Analyze the sample by HPLC and compare it to a control sample kept in the dark.
-
-
Analysis: Use a stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used for the identification of the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.[6][9]
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Screen different mobile phase compositions, such as acetonitrile/water or methanol/water gradients.
-
Vary the pH of the aqueous phase using buffers (e.g., phosphate (B84403) or acetate) to optimize the separation.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve the analyte from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.
-
Visualizations
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully synthesizing tertiary alcohols using Grignard reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Grignard reactions for tertiary alcohol synthesis in a question-and-answer format.
Q1: My Grignard reaction is not starting. What are the common causes and solutions?
A: Failure to initiate is a frequent issue, often related to the magnesium metal's surface or the presence of moisture.
-
Cause 1: Inactive Magnesium Surface. A passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from starting.[1]
-
Solution: Magnesium Activation. Expose a fresh magnesium surface using one of the following methods:
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension.[1][2] The disappearance of the iodine's brown color is an indicator of reaction initiation.[1]
-
Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a dry glass rod to break the oxide layer.[3]
-
-
-
Cause 2: Presence of Moisture. Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent as it forms, preventing the reaction from propagating.[1]
Q2: The reaction starts, but the yield of my tertiary alcohol is consistently low. What are the likely side reactions and how can I minimize them?
A: Low yields are often a result of side reactions that consume the Grignard reagent or the starting material.
-
Cause 1: Wurtz Coupling. The formed Grignard reagent can react with the unreacted organic halide to produce a homocoupled byproduct (R-R).[1][4] This is more prevalent with high local concentrations of the halide and at elevated temperatures.[4][5]
-
Solution: Slow and Controlled Addition. Add the organic halide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature.[4] This prevents the buildup of unreacted halide. Using solvents like 2-Methyltetrahydrofuran (2-MeTHF) can also suppress Wurtz coupling for certain substrates.[6]
-
-
Cause 2: Protonation of the Grignard Reagent. If there are any acidic protons in the reaction mixture (e.g., from trace water or acidic functional groups on the ketone), the Grignard reagent will be quenched.[1] The presence of the corresponding alkane as a byproduct is a strong indicator of moisture contamination.
-
Solution: Rigorous Anhydrous Technique and Reagent Purity. Re-evaluate all drying procedures for glassware and solvents.[1] Ensure the ketone starting material is free of acidic impurities.
-
-
Cause 3: Enolization of the Ketone. If the ketone has acidic alpha-protons, the Grignard reagent can act as a base, deprotonating the ketone to form an enolate. This enolate will not react further to form the alcohol.[7] This is more common with sterically hindered ketones.
-
Solution: Use of Additives. The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and favor addition over enolization.[8]
-
-
Cause 4: Reduction of the Ketone. With bulky Grignard reagents and sterically hindered ketones, a reduction of the ketone to a secondary alcohol can occur via a hydride transfer from the beta-carbon of the Grignard reagent.[7]
-
Solution: Reagent and Substrate Choice. If reduction is a significant issue, consider using a less bulky Grignard reagent if the synthesis allows.
-
Q3: My reaction mixture turned dark brown or black. What does this indicate?
A: The color of a Grignard reaction can vary. A cloudy, grayish, or brownish appearance is often normal.[9][10] However, a very dark brown or black color could indicate the presence of impurities in the magnesium, which can sometimes lead to side reactions.[11] While not always a cause for alarm, if accompanied by low yield, it's worth considering the purity of the magnesium. Some Grignard reagents, like phenylmagnesium bromide, are naturally darker in color.[11]
Q4: I am observing a significant amount of a dimeric byproduct from my starting halide. How can I prevent this?
A: This is a classic case of Wurtz coupling. To minimize this side reaction, ensure a slow, dropwise addition of your halide to the magnesium suspension. This maintains a low concentration of the halide, making it more likely to react with the magnesium surface rather than an already formed Grignard reagent molecule.[1][4] Vigorous stirring is also crucial to ensure the halide reacts quickly with the magnesium.[6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing Grignard reagents for tertiary alcohol synthesis?
A: Ethereal solvents are essential for stabilizing the Grignard reagent.[2] Diethyl ether and tetrahydrofuran (B95107) (THF) are the most commonly used solvents. THF is generally a better solvent for forming Grignard reagents due to its higher solvating power.[12] However, for some substrates prone to Wurtz coupling, 2-MeTHF may be a superior choice.[6]
Q2: How do I know if my Grignard reagent has formed successfully?
A: Visual cues include the disappearance of the magnesium turnings and the formation of a cloudy, grayish, or brownish solution.[9][10] If an iodine crystal was used for activation, its brown color will fade.[1] The most reliable method is to take a small aliquot of the reaction mixture and perform a titration to determine the molarity of the active Grignard reagent.[13][14]
Q3: Can I use a ketone with other functional groups in a Grignard reaction?
A: It depends on the functional group. Grignard reagents are strong bases and will react with acidic protons. Therefore, functional groups like alcohols, carboxylic acids, amines, and thiols are incompatible.[15] Functional groups like acetals, ethers, and alkenes are generally stable under Grignard reaction conditions.[16]
Q4: What is the purpose of the aqueous work-up with ammonium (B1175870) chloride or dilute acid?
A: The initial product of the Grignard addition to a ketone is a magnesium alkoxide salt. The aqueous work-up serves to protonate this alkoxide to form the desired tertiary alcohol.[16] A saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred as it is a mild acidic quenching agent that minimizes potential acid-catalyzed side reactions of the tertiary alcohol product.[1] Dilute acids like HCl or H₂SO₄ can also be used.[5][17]
Data Presentation
Table 1: Impact of Reaction Parameters on Tertiary Alcohol Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Moisture | Presence of water in glassware or solvents | Decrease | Quenches the Grignard reagent.[1] |
| Temperature | High temperature during reagent formation | Decrease | Favors Wurtz coupling side reaction.[4] |
| Reagent Addition | Rapid addition of organic halide | Decrease | Increases local concentration, promoting Wurtz coupling.[4] |
| Magnesium Surface | Oxidized (dull) magnesium turnings | Decrease / No reaction | Prevents the formation of the Grignard reagent.[1] |
| Ketone Structure | Sterically hindered ketone | Decrease | Can favor enolization or reduction over addition.[7] |
Table 2: Typical Yields for the Synthesis of Triphenylmethanol
| Starting Ketone | Grignard Reagent | Reported Yield Range |
| Methyl Benzoate | Phenylmagnesium Bromide | ~75-85% |
| Benzophenone (B1666685) | Phenylmagnesium Bromide | Good to Excellent[18] |
Note: Yields are highly dependent on experimental conditions and scale.
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings (2.4 g, 0.1 mol)
-
Bromobenzene (B47551) (15.7 g, 0.1 mol)
-
Anhydrous diethyl ether (90 mL)
-
Iodine (1 crystal)
Procedure:
-
Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Place the magnesium turnings in the flask.
-
Add a single crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene in 25 mL of anhydrous diethyl ether.
-
Add about 5-10 mL of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle boiling of the ether.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, add 65 mL of anhydrous diethyl ether and gently reflux the mixture for 30 minutes to ensure complete reaction. The final solution should be cloudy and grayish-brown.
Protocol 2: Synthesis of Triphenylmethanol
Materials:
-
Phenylmagnesium bromide solution (from Protocol 1)
-
Benzophenone (18.2 g, 0.1 mol)
-
Anhydrous diethyl ether (50 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Cool the prepared phenylmagnesium bromide solution in an ice bath.
-
Dissolve the benzophenone in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reaction. A color change and the formation of a precipitate will be observed.[5]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold saturated aqueous NH₄Cl solution while stirring.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude triphenylmethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of petroleum ether and ethyl acetate).
Protocol 3: Titration of Grignard Reagent
Materials:
-
Menthol (B31143) (accurately weighed, ~156 mg, 1 mmol)
-
1,10-Phenanthroline (a few crystals)
-
Anhydrous THF (10 mL)
-
Grignard reagent solution to be titrated
Procedure:
-
To a flame-dried flask under an inert atmosphere (nitrogen or argon), add the accurately weighed menthol and a few crystals of 1,10-phenanthroline.
-
Add 10 mL of anhydrous THF and stir until the solids dissolve.
-
Slowly add the Grignard reagent solution dropwise from a syringe until a persistent color change (typically to pink or purple) is observed.[19]
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity of the Grignard reagent using the following formula: Molarity (M) = (moles of menthol) / (volume of Grignard reagent in L)
Mandatory Visualization
Caption: Experimental workflow for the synthesis of tertiary alcohols via Grignard reaction.
Caption: Troubleshooting decision tree for Grignard reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. scribd.com [scribd.com]
- 14. chemtips.wordpress.com [chemtips.wordpress.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. amherst.edu [amherst.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pittelkow.kiku.dk [pittelkow.kiku.dk]
Technical Support Center: Work-up Procedures for 1,1-Diphenyl-2-propyn-1-ol Reactions
This guide provides detailed troubleshooting advice and frequently asked questions regarding the quenching and work-up procedures for reactions synthesizing or utilizing 1,1-Diphenyl-2-propyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching agent for reactions forming this compound, such as Grignard reactions?
A1: The most commonly recommended quenching agent is a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][2] This mild acid is effective at neutralizing the reaction mixture and breaking up magnesium alkoxide complexes without promoting acid-catalyzed side reactions.
Q2: Why is temperature control critical during the quenching process?
A2: Maintaining a low temperature (typically below 20°C, often under ice cooling) during quenching is crucial to prevent side reactions.[2] For tertiary propargylic alcohols like this compound, higher temperatures can favor rearrangement to α,β-unsaturated ketones, which would significantly lower the yield of the desired product.[1]
Q3: My product is soluble in the aqueous layer during extraction. What should I do?
A3: While this compound is generally insoluble in water, the presence of co-solvents like THF or methanol (B129727) can increase its solubility in the aqueous phase.[3] To minimize product loss, perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Additionally, washing the combined organic layers with brine (saturated aqueous NaCl) can help to "salt out" the product from any residual water, driving it into the organic phase.
Q4: How can I remove residual metal salts from my crude product?
A4: If the reaction involved transition metals or other salts, specific washing steps are necessary. For copper salts, washing the organic layer several times with saturated aqueous NH₄Cl can help remove them by forming a dark blue copper-ammonia complex that is soluble in the aqueous layer.[4][5] For other transition metals, precipitation as sulfides by washing with aqueous sodium sulfide (B99878) may be effective.[4]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of this compound and presence of an α,β-unsaturated ketone byproduct. | Meyer-Schuster rearrangement may have occurred due to acidic conditions or high temperatures during work-up.[1] | 1. Ensure the reaction is quenched at a low temperature (e.g., 0°C).[1]2. Use a mild quenching agent like saturated aqueous NH₄Cl instead of strong acids.[1]3. Perform the work-up as quickly as possible to minimize exposure to potentially acidic conditions. |
| Formation of an emulsion during aqueous extraction. | The presence of polar aprotic solvents (e.g., DMF, DMSO) or fine particulate matter can lead to emulsions. High concentrations of salts can also contribute. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions.2. If an emulsion persists, filter the entire mixture through a pad of Celite.3. Allow the mixture to stand for an extended period without agitation. |
| The crude product is an oil that won't crystallize. | The product may contain impurities or residual solvent that are inhibiting crystallization. The compound has a reported melting point of 47-49°C.[6] | 1. Ensure all solvent has been thoroughly removed under high vacuum.2. Purify the crude product using column chromatography on silica (B1680970) gel.[7][8]3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.4. Recrystallize the product from a suitable solvent system, such as heptane (B126788) or a mixture of ethyl acetate (B1210297) and hexane (B92381).[9] |
| Final product contains non-polar impurities after chromatography. | The solvent system used for column chromatography may be too polar, causing impurities to co-elute with the product. | 1. Use a less polar eluent system for chromatography, such as a lower ratio of ethyl acetate to hexane.[7][8]2. Consider suspending the crude material in a non-polar solvent like pentane (B18724) or hexane, filtering, and then eluting the product with a more polar solvent, leaving highly non-polar impurities behind.[5] |
Experimental Protocols
Protocol 1: Standard Quenching and Aqueous Work-up
This protocol is based on the common procedure for quenching Grignard or similar organometallic reactions used to synthesize propargyl alcohols.
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to an internal temperature of 0-5°C.
-
Quenching: Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution to the reaction mixture with vigorous stirring.[10] Control the rate of addition to maintain the temperature below 20°C.[2] Continue adding until no further gas evolution or exothermic reaction is observed.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. If the reaction was conducted in a water-miscible solvent like THF, add a water-immiscible organic solvent such as diethyl ether or ethyl acetate and water to achieve clear phase separation.
-
Extraction: Separate the organic layer. Extract the aqueous layer two or three more times with the chosen organic solvent to recover any dissolved product.[10]
-
Washing: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
Water (to remove water-soluble salts and NH₄Cl).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if a stronger acid was used for quenching, to neutralize excess acid).
-
Brine (saturated aqueous NaCl) (to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Silica Gel Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable eluent system. A common starting point for this compound is a mixture of ethyl acetate and hexane (e.g., 1:3 or 1:4 ratio).[7][8]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding the powder to the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The following table summarizes representative results for a related synthesis employing an ammonium chloride quench, demonstrating the high efficiency of this work-up procedure.
| Parameter | Value | Reference |
| Reaction Scale | Large Scale | [2] |
| Quenching Agent | Ammonium Chloride in Methanol | [2] |
| Quenching Temp. | < 20 °C | [2] |
| Final Product Purity | 99.5% | [2] |
| Overall Yield | 99.1% | [2] |
Visualizations
Caption: Standard workflow for quenching and work-up.
Caption: Troubleshooting logic for common work-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 3923-52-2 [chemicalbook.com]
- 4. Workup [chem.rochester.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. 1,1-二苯基-2-丙炔-1-醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 1,1-Diphenyl-2-propyn-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,1-diphenyl-2-propyn-1-ol and its derivatives is a critical process in the development of novel organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals and complex molecular architectures. The core of this synthesis involves the nucleophilic addition of an ethynyl (B1212043) group to a benzophenone (B1666685) or a related diaryl ketone. This guide provides a comparative analysis of the primary synthetic routes, focusing on organometallic addition reactions and transition-metal-catalyzed methods. The performance of these alternatives is evaluated based on experimental data, with detailed protocols provided for key reactions.
Core Synthetic Strategies: A Comparative Overview
The principal methods for the synthesis of this compound derivatives can be broadly categorized into two main approaches:
-
Organometallic Addition Reactions: This classic approach utilizes highly nucleophilic organometallic reagents, such as Grignard and organolithium reagents, to attack the electrophilic carbonyl carbon of a diaryl ketone. These reactions are well-established and widely used due to their reliability and the commercial availability of the necessary reagents.
-
Transition-Metal-Catalyzed Alkynylations: More recent advancements have introduced the use of transition metals, such as copper, silver, and zinc, to catalyze the addition of terminal alkynes to diaryl ketones. These methods often offer milder reaction conditions and can exhibit greater functional group tolerance compared to their organometallic counterparts.
The following sections provide a detailed comparison of these methods, supported by quantitative data and experimental protocols.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance of different synthetic routes for this compound and its derivatives based on reported experimental data.
Table 1: Synthesis of this compound
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grignard Reaction | Phenylmagnesium bromide, Acetylene (B1199291) | THF | 0 to RT | 6 | ~94 | [1] |
| Organolithium Reaction | Phenyllithium, Acetylene | Diethyl ether | -78 to RT | - | High | General Knowledge |
| Silver-Catalyzed | Benzophenone, Phenylacetylene (B144264), Ag salt | Toluene | 80 | 12 | ~85 | [2] |
| Copper-Catalyzed | Benzophenone, Phenylacetylene, CuI/Ligand | DMF | 100 | 24 | ~90 | [3] |
Table 2: Synthesis of 1,1-Diaryl-2-propyn-1-ol Derivatives
| Product | Method | Diaryl Ketone | Alkyne | Catalyst/Reagent | Solvent | Yield (%) |
| 1,1-di(p-tolyl)-2-propyn-1-ol | Grignard | 4,4'-Dimethylbenzophenone | Ethynylmagnesium bromide | - | THF | Good |
| 1-(4-chlorophenyl)-1-phenyl-2-propyn-1-ol | Organolithium | 4-Chlorobenzophenone | Ethynyllithium | - | Ether | High |
| 1,1-bis(4-methoxyphenyl)-2-propyn-1-ol | Silver-Catalyzed | 4,4'-Dimethoxybenzophenone | Phenylacetylene | Ag₂CO₃ | Toluene | ~82 |
| 1,1-diphenyl-2-butyn-1-ol | Copper-Catalyzed | Benzophenone | Propyne | CuI/TMEDA | Dioxane | ~88 |
| 1,1-diphenyl-3-(trimethylsilyl)-2-propyn-1-ol | Zinc-Mediated | Benzophenone | (Trimethylsilyl)acetylene | Zn(OTf)₂/Ligand | Toluene | ~95 |
Experimental Protocols
Grignard Reaction for the Synthesis of this compound
This protocol is adapted from established procedures for Grignard reactions with ketones.[1]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Benzophenone
-
Acetylene gas
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Prepare a solution of bromobenzene in anhydrous diethyl ether and add it dropwise to the magnesium turnings. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the rate of addition. After all the bromobenzene has been added, continue stirring until the magnesium is consumed.
-
Reaction with Acetylene: Cool the Grignard reagent solution to 0°C in an ice bath. Bubble dry acetylene gas through the solution for approximately 30 minutes to form the magnesium acetylide.
-
Addition of Benzophenone: Dissolve benzophenone in anhydrous diethyl ether and add it dropwise to the reaction mixture at 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white solid.
Silver-Catalyzed Alkynylation of Benzophenone
This protocol is based on general procedures for silver-catalyzed additions of terminal alkynes to carbonyls.[2]
Materials:
-
Benzophenone
-
Phenylacetylene
-
Silver carbonate (Ag₂CO₃)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add benzophenone, silver carbonate (5 mol%), and toluene.
-
Addition of Alkyne: Add phenylacetylene to the mixture and stir at 80°C for 12 hours under an inert atmosphere.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter to remove the catalyst. Wash the filtrate with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.
Mandatory Visualization
The following diagrams illustrate the key synthetic pathways and the logical workflow for selecting a suitable method.
Caption: Alternative synthetic routes to 1,1-diaryl-2-propyn-1-ol derivatives.
Caption: Generalized experimental workflow for the synthesis of 1,1-diaryl-2-propyn-1-ol derivatives.
Conclusion
The choice of synthetic route for this compound and its derivatives depends on several factors, including the desired scale of the reaction, the functional groups present in the starting materials, and the availability of reagents and catalysts.
-
Grignard and organolithium reactions are robust and high-yielding methods, particularly for large-scale synthesis where the cost of catalysts may be a concern. However, their high reactivity necessitates stringent anhydrous conditions and may not be suitable for substrates with sensitive functional groups.[4]
-
Transition-metal-catalyzed methods , particularly those using copper, silver, and zinc, offer milder reaction conditions and often exhibit greater tolerance to a wider range of functional groups.[2][3] These methods are particularly advantageous for the synthesis of complex molecules in drug discovery and development where functional group compatibility is paramount.
For researchers and drug development professionals, a thorough evaluation of these factors will guide the selection of the most appropriate and efficient synthetic strategy for their specific target molecule.
References
- 1. rsc.org [rsc.org]
- 2. Silver-catalysed reactions of alkynes: recent advances - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Copper-Catalyzed Direct Synthesis of Diaryl 1,2-Diketones from Aryl Iodides and Propiolic Acids [organic-chemistry.org]
- 4. Zinc-catalyzed synthesis of functionalized furans and triarylmethanes from enynones and alcohols or azoles: dual X-H bond activation by zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Transformation of 1,1-Diphenyl-2-propyn-1-ol
For researchers, scientists, and professionals in drug development, the selective transformation of propargyl alcohols is a cornerstone of modern synthetic chemistry. The choice of catalyst is paramount, dictating the reaction pathway and ultimate product. This guide provides a comparative analysis of catalysts for the reactions of 1,1-Diphenyl-2-propyn-1-ol, focusing on two distinct and highly efficient catalytic systems: a Ruthenium-catalyzed dimerization and a representative Gold-catalyzed Meyer-Schuster rearrangement.
This analysis is supported by experimental data from peer-reviewed literature, offering a clear comparison of reaction outcomes and conditions. Detailed experimental protocols and visualizations of the reaction mechanisms are provided to facilitate understanding and replication.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the quantitative data for two distinct catalytic transformations of this compound.
Table 1: Ruthenium-Catalyzed Dimerization
| Catalyst | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [Cp*RuCl(isoprene)] | Alkylidenebenzocyclobutenyl alcohol | THF | Room Temp. | 2.5 | 97 |
Table 2: Representative Gold-Catalyzed Meyer-Schuster Rearrangement *
| Catalyst | Product | Solvent | Temp. (°C) | Time (min) | Conversion (%) |
| NHC-Au-OTf | α,β-Unsaturated Ketone | Dichloromethane | 50 | 30 | >95 |
Data is for the closely related substrate, 1-phenyl-2-propyn-1-ol, and serves as a representative example of the high efficiency of gold catalysts for this transformation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Ruthenium-Catalyzed Dimerization of this compound
Objective: To synthesize an alkylidenebenzocyclobutenyl alcohol derivative via a ruthenium-catalyzed dimerization.
Materials:
-
[Cp*RuCl(isoprene)] (10.2 mg, 0.030 mmol)
-
This compound (312.0 mg, 1.5 mmol)
-
Tetrahydrofuran (THF) (6 mL)
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of [Cp*RuCl(isoprene)] in THF, add this compound.
-
Stir the mixture for 2.5 hours at room temperature.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate (9:1 v/v) eluent to afford the product.
Representative Gold-Catalyzed Meyer-Schuster Rearrangement
Objective: To synthesize an α,β-unsaturated ketone via a gold-catalyzed Meyer-Schuster rearrangement. (Protocol adapted for this compound based on a similar substrate).
Materials:
-
NHC-Au-OTf (N-Heterocyclic Carbene Gold Complex) (0.0025 mmol)
-
This compound (0.5 mmol)
-
Dichloromethane (200 µL)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
In a 2 mL glass screw-top vial, add NHC-Au-OTf, dichloromethane, and this compound.
-
Place the vial in an oil bath at 50°C with magnetic stirring.
-
Monitor the reaction progress by taking 10 µL aliquots of the reaction mixture and diluting with 500 µL of CDCl₃ for ¹H NMR analysis.
-
The conversion is calculated from the integral intensities of the signals corresponding to the starting material and the α,β-unsaturated ketone product.
Mandatory Visualization
Catalytic Pathways
The choice of catalyst fundamentally alters the reaction mechanism and the resulting product. Below are diagrams illustrating the proposed pathways for the Ruthenium-catalyzed dimerization and the Gold-catalyzed Meyer-Schuster rearrangement.
Caption: Proposed mechanism for Ru-catalyzed dimerization.
Caption: Mechanism of the Au-catalyzed Meyer-Schuster rearrangement.
Experimental Workflow
A generalized workflow for conducting and analyzing these catalytic reactions is presented below.
Caption: General experimental workflow for catalytic reactions.
Concluding Remarks
The catalytic transformation of this compound is highly dependent on the chosen catalyst. Ruthenium complexes, such as [Cp*RuCl(diene)], can facilitate a novel dimerization to yield highly functionalized cyclobutenes in excellent yields.[1] In contrast, gold catalysts, exemplified by NHC-Au-OTf, are well-suited for the Meyer-Schuster rearrangement, efficiently producing α,β-unsaturated ketones.[2] While direct comparative data for various catalysts on the same reaction of this compound is limited in the literature, this guide highlights the divergent reactivity achievable through catalyst selection. Other transition metals like silver and various Lewis acids are also known to catalyze the Meyer-Schuster rearrangement, offering alternative avenues for exploration.[3][4] The choice of catalyst and reaction conditions allows chemists to selectively navigate different reaction pathways, leading to a diverse range of valuable chemical entities.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. rsc.org [rsc.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Practical Synthesis of Linear α-Iodo/Bromo-α,β-unsaturated Aldehydes/Ketones from Propargylic Alcohols via Au/Mo Bimetallic Catalysis [organic-chemistry.org]
A Comparative Guide to the Reactivity of Aromatic vs. Aliphatic Propargylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of aromatic and aliphatic propargylic alcohols in key organic transformations, supported by experimental data. Understanding these reactivity differences is crucial for designing efficient synthetic routes and developing novel therapeutics.
Introduction
Propargylic alcohols are versatile building blocks in organic synthesis, participating in a wide array of reactions. Their reactivity is significantly influenced by the nature of the substituent at the propargylic position. This guide focuses on the comparative reactivity of two major classes: aromatic and aliphatic propargylic alcohols. The electronic and steric properties of aryl versus alkyl groups play a pivotal role in dictating the reaction pathways and efficiencies of several important transformations, including the Meyer-Schuster rearrangement, the Nicholas reaction, and the A³ coupling reaction.
Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of a propargylic alcohol to an α,β-unsaturated carbonyl compound. The reaction proceeds through a propargyl cation intermediate, and its stability is a key determinant of the reaction rate.
Reactivity Comparison
Experimental evidence suggests that aromatic propargylic alcohols generally exhibit higher reactivity in the Meyer-Schuster rearrangement compared to their aliphatic counterparts. This is attributed to the ability of the aromatic ring to stabilize the intermediate propargyl cation through resonance. One study noted that a purely aromatic propargylic alcohol undergoes the Meyer-Schuster rearrangement more readily than a mixed aromatic-aliphatic propargylic alcohol.[1]
Table 1: Comparison of Yields in the Meyer-Schuster Rearrangement
| Propargylic Alcohol Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1-(4-Methoxyphenyl)-2-propyn-1-ol (Aromatic) | (OH)P(O)H₂, Toluene (B28343), 90°C, 18h | (E)-3-(4-Methoxyphenyl)propenal | 81 | [2] |
| 1-Phenyl-2-propyn-1-ol (Aromatic) | (OH)P(O)H₂, Toluene, 110°C, 18h | Chalcone | 99 | [2] |
| 3-Methyl-1-pentyn-3-ol (Aliphatic) | (OH)P(O)H₂, Toluene, 110°C, 18h | 3-Methyl-3-penten-2-one | 51 | [2] |
| 1-Ethynylcyclohexanol (Aliphatic) | (OH)P(O)H₂, Toluene, 110°C, 18h | Cyclohexenyl methyl ketone | 34 | [2] |
Experimental Protocol: Meyer-Schuster Rearrangement
-
To a solution of the propargylic alcohol (1.0 mmol) in technical grade toluene (1.0 mL), add an aqueous solution of hypophosphorous acid (50 wt%, 5-10 mol%).
-
Stir the reaction mixture at a temperature ranging from 90 to 110 °C for 18 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Reaction Mechanism
References
Comparative Efficacy of 1,1-Diphenyl-2-propyn-1-ol in Catalytic Cycles
A detailed analysis of 1,1-Diphenyl-2-propyn-1-ol's performance against alternative propargylic alcohols in gold- and ruthenium-catalyzed reactions reveals significant substrate-dependent variations in reactivity and product distribution. This guide provides a comparative overview of its efficacy, supported by experimental data and detailed methodologies for key catalytic transformations.
Introduction
This compound is a tertiary propargylic alcohol frequently employed as a substrate in a variety of transition metal-catalyzed reactions, including propargylic substitutions, rearrangements, and cyclizations. Its unique structural features, notably the presence of two phenyl groups at the carbinolic center, impart distinct steric and electronic properties that influence its reactivity. This guide compares the catalytic performance of this compound with other secondary and tertiary propargylic alcohols in gold- and ruthenium-catalyzed systems, offering insights for researchers in organic synthesis and drug development.
Gold-Catalyzed Transformations: A Tale of Diminished Reactivity in Furan (B31954) Synthesis
In the realm of gold-catalyzed reactions, the structure of the propargylic alcohol substrate plays a pivotal role in determining the reaction outcome and efficiency. One notable example is the synthesis of substituted furans through an intermolecular cascade reaction of a propargyl alcohol and an alkyne.
A study utilizing a triazole-gold (TA-Au) and copper co-catalyst system demonstrated that while primary and secondary propargylic alcohols provide good to excellent yields of the corresponding furan products, tertiary propargylic alcohols, such as this compound, exhibit poor reactivity in this transformation.[1] This suggests that the increased steric hindrance around the hydroxyl group in tertiary alcohols impedes the catalytic cycle.
Table 1: Comparative Performance of Propargylic Alcohols in Gold-Catalyzed Furan Synthesis
| Propargylic Alcohol Substrate | Type | Product Yield | Reference |
| Propargyl alcohol | Primary | Good to Excellent | [1] |
| 1-Phenyl-2-propyn-1-ol | Secondary | Good to Excellent | [1] |
| This compound | Tertiary | Poor Reactivity | [1] |
Experimental Protocol: Gold-Catalyzed Furan Synthesis
A general procedure for the gold-catalyzed synthesis of substituted furans is as follows:
-
To a solution of the alkyne (0.6 mmol) in 1,2-dichloroethane (B1671644) (2 mL) in a sealed vial are added the triazole-gold catalyst (0.005 mmol) and copper(II) triflate (0.0025 mmol).
-
The propargyl alcohol (0.5 mmol) is then added to the mixture.
-
The vial is sealed and the reaction mixture is heated at 45 °C for 12 hours.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Gold-Catalyzed Reactions of 1,3-Diarylpropargyl Alcohols with Aryl Nucleophiles
In contrast to the furan synthesis, gold-catalyzed reactions of 1,3-diarylpropargyl alcohols with aryl nucleophiles demonstrate the utility of substrates structurally related to this compound. These reactions can be tuned to selectively yield various products, such as 1,1,3-triarylallenes and diaryl-indenes. The product distribution is highly dependent on the catalyst, solvent, temperature, and the electronic and steric properties of both the propargyl alcohol and the nucleophile.[2]
Table 2: Gold-Catalyzed Reaction of 1,3-Diarylpropargyl Alcohols with Mesitylene
| Propargylic Alcohol (1) | R¹ | R² | Catalyst | Temp (°C) | Time (min) | Product Ratio (1:2:3:4) |
| 1a | Ph | Ph | AuBr₃ | 20 | 5 | 0:0:100:0 |
| 1b | Ph | 4-MeC₆H₄ | AuBr₃ | 20 | 5 | 0:0:100:0 |
| 1c | Ph | 4-MeOC₆H₄ | AuBr₃ | 20 | 5 | 0:0:100:0 |
| 1d | Ph | 4-ClC₆H₄ | AuBr₃ | 20 | 5 | 0:0:100:0 |
| 1e | 4-MeC₆H₄ | Ph | AuBr₃ | 20 | 5 | 0:0:100:0 |
Standard procedure: AuBr₃ (5 mol %) with propargyl alcohol (1 equiv.) and MesH (6 equiv.) in F₃-EtOH (1 mL). Product ratios are based on ¹H NMR integration.[2]
Experimental Protocol: Gold-Catalyzed Reaction with Aryl Nucleophiles
The general experimental procedure for the gold-catalyzed reaction of 1,3-diarylpropargyl alcohols with an aryl nucleophile is as follows:
-
To a solution of the propargyl alcohol (1 equivalent) and the aryl nucleophile (e.g., mesitylene, 6 equivalents) in trifluoroethanol (1 mL) is added AuBr₃ (5 mol %).
-
The reaction mixture is stirred at the specified temperature and for the designated time.
-
The reaction is then quenched by the addition of water and a few drops of triethylamine.
-
The product is extracted with diethyl ether, and the solvent is removed in vacuo.
-
The product ratio is determined by ¹H NMR integration of the resulting reaction mixture.[2]
Caption: Gold-catalyzed reaction pathways of propargylic alcohols.
Ruthenium-Catalyzed Reactions
This compound also serves as a precursor for the synthesis of ruthenium-based olefin metathesis catalysts. For instance, it can be used to synthesize ruthenium indenylidene complexes.[3] A study on non-chelating ruthenium-indenylidene catalysts derived from substituted 1,1-diphenyl-2-propyn-1-ols showed that these complexes exhibit catalytic activity comparable to standard ruthenium catalysts in ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP) reactions.
Experimental Protocol: Synthesis of Ruthenium Indenylidene Catalyst
A general procedure for the synthesis of a ruthenium indenylidene complex from this compound is as follows:
-
A solution of this compound (1.3 equivalents) and RuCl₂(PPh₃)₃ in dioxane is prepared.
-
A catalytic amount of HCl is added to the solution.
-
The reaction mixture is heated at 90 °C.
-
The progress of the reaction is monitored by ³¹P NMR spectroscopy.
-
Upon completion, the product is isolated and purified.
Caption: Synthesis of a Ruthenium Indenylidene Catalyst.
The Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes.[4] This reaction is applicable to a wide range of propargylic alcohols, including this compound. While traditional methods employ strong acids, milder conditions using transition metal-based or Lewis acid catalysts have been developed.[4]
Table 3: Comparison of Catalysts for the Meyer-Schuster Rearrangement
| Catalyst | Conditions | Yield | Selectivity | Reference |
| Strong Acids (e.g., H₂SO₄) | Harsh | Variable | Rupe rearrangement competition | [4] |
| Ru-based catalysts | Mild | Good to Excellent | High | [4] |
| Ag-based catalysts | Mild | Good to Excellent | High | [4] |
| InCl₃ (microwave) | Mild, Fast | Excellent | Good | [4] |
| (OH)P(O)H₂ | 90-110 °C | Good | E/Z mixture | [5] |
Experimental Protocol: Meyer-Schuster Rearrangement
A general procedure for the Meyer-Schuster rearrangement using aqueous hypophosphorous acid is as follows:
-
The propargylic alcohol (1.0 mmol) is added to a solution of aqueous (OH)P(O)H₂ (50 wt% aq. solution, 5–10 mol%) in technical toluene (B28343) (1.0 mL).
-
The reaction mixture is stirred at 90–110 °C for 18 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.[5]
Caption: Mechanism of the Meyer-Schuster Rearrangement.
Conclusion
This compound demonstrates variable efficacy in catalytic cycles, highly dependent on the specific transformation and catalytic system. Its steric bulk can lead to poor reactivity in certain reactions, such as the gold-catalyzed synthesis of furans, when compared to less hindered primary and secondary propargylic alcohols. However, it serves as a valuable precursor for the synthesis of ruthenium-based metathesis catalysts and is a suitable substrate for rearrangements like the Meyer-Schuster reaction. The choice of propargylic alcohol substrate is therefore a critical parameter in the design of efficient catalytic cycles, and the data presented herein provides a valuable guide for researchers in selecting the appropriate substrate for their synthetic targets.
References
- 1. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 2. Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 99 3923-52-2 [sigmaaldrich.com]
- 4. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 5. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
Validating Reaction Products of 1,1-Diphenyl-2-propyn-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques and expected experimental data for validating the structure of reaction products derived from 1,1-Diphenyl-2-propyn-1-ol. As a tertiary propargyl alcohol, its reactions, particularly under acidic conditions, are prone to molecular rearrangements, leading to products that may differ from the initially expected structure. This guide focuses on the two primary rearrangement pathways: the Meyer-Schuster and Rupe rearrangements.
Distinguishing Between Meyer-Schuster and Rupe Rearrangement Products
Under acidic catalysis, this compound can undergo rearrangement to form α,β-unsaturated ketones. The specific product formed depends on the reaction conditions and the nature of the catalyst, leading to either the Meyer-Schuster or the Rupe rearrangement product.
-
Meyer-Schuster Rearrangement: This reaction typically involves a 1,3-hydroxyl shift, which for this compound would be expected to yield 4,4-Diphenyl-3-buten-2-one .
-
Rupe Rearrangement: This competing rearrangement involves the formation of an intermediate enyne followed by hydration, which would lead to 1,1-Diphenyl-3-buten-2-one .
The structural validation of these potential products relies on a combination of spectroscopic and chromatographic techniques. Below is a comparative summary of the expected data for the starting material and the two primary rearrangement products.
Data Presentation: Spectroscopic and Chromatographic Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | C₁₅H₁₂O | 208.26 | ~7.2-7.6 (m, 10H, Ar-H), ~2.9 (s, 1H, C≡CH), ~2.5 (s, 1H, OH) | ~145 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~88 (C≡CH), ~80 (C-OH), ~75 (C≡CH) | ~3300-3400 (br, O-H), ~3300 (s, ≡C-H), ~2100 (w, C≡C), ~1600, 1490 (C=C, aromatic) | 208 (M⁺), 181, 131, 105, 77 |
| 4,4-Diphenyl-3-buten-2-one (Meyer-Schuster Product) | C₁₆H₁₄O | 222.28 | ~7.2-7.5 (m, 10H, Ar-H), ~6.5 (s, 1H, =CH), ~2.1 (s, 3H, CH₃) | ~198 (C=O), ~155 (C=C), ~141 (Ar-C), ~138 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (=CH), ~28 (CH₃) | ~1680 (s, C=O, conjugated), ~1610 (m, C=C), ~1590, 1490 (C=C, aromatic) | 222 (M⁺), 207, 179, 105, 77 |
| 1,1-Diphenyl-3-buten-2-one (Rupe Product) | C₁₆H₁₄O | 222.28 | ~7.2-7.4 (m, 10H, Ar-H), ~6.2 (dd, 1H, =CH₂), ~5.4 (dd, 1H, =CH₂), ~4.8 (dd, 1H, -CH=) | ~205 (C=O), ~142 (Ar-C), ~138 (-CH=), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~120 (=CH₂), ~60 (CPh₂) | ~1715 (s, C=O, non-conjugated), ~1640 (m, C=C), ~1600, 1495 (C=C, aromatic), ~980, 920 (=C-H bend) | 222 (M⁺), 180, 165, 105, 77 |
Experimental Protocols
1. Acid-Catalyzed Rearrangement of this compound
Objective: To induce the Meyer-Schuster and/or Rupe rearrangement of this compound.
Methodology:
-
Materials: this compound, acidic catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or a Lewis acid like BF₃·OEt₂), and an appropriate solvent (e.g., acetic acid, toluene, or dichloromethane).
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the acidic catalyst to the solution. The choice and amount of catalyst can influence the product distribution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the reaction products.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Data Analysis: Process the spectra using appropriate software. Analyze chemical shifts, coupling constants, and integration values to elucidate the structure.
3. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the reaction products.
Methodology:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for functional groups such as C=O (ketone), C=C (alkene and aromatic), and O-H (alcohol). The position of the C=O stretch is particularly informative for distinguishing between conjugated and non-conjugated ketones.
4. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the reaction products.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of reaction mixtures.
-
Ionization Method: Electron Ionization (EI) is commonly used for these types of compounds.
-
Data Analysis: Determine the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure.
Mandatory Visualization
Caption: Workflow for reaction, purification, and structural validation.
Caption: Competing rearrangement pathways of this compound.
A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Alkyne Reactions
For Researchers, Scientists, and Drug Development Professionals
The transformation of alkynes is a cornerstone of modern organic synthesis, providing access to a diverse array of molecular architectures essential for pharmaceuticals, fine chemicals, and advanced materials. The choice between homogeneous and heterogeneous catalysts for these reactions is a critical decision that significantly impacts reaction efficiency, selectivity, cost, and environmental footprint. This guide offers an objective comparison of the performance of homogeneous and heterogeneous catalysts in key alkyne reactions, supported by experimental data, detailed protocols, and mechanistic visualizations.
Executive Summary
Homogeneous catalysts, typically soluble metal complexes, offer high activity and selectivity due to their well-defined active sites.[1] However, their separation from the reaction mixture can be challenging and costly, hindering their reusability.[2] In contrast, heterogeneous catalysts, which exist in a different phase from the reactants (usually a solid catalyst in a liquid or gas phase), are easily separable and recyclable, making them attractive for industrial applications.[2] Historically, heterogeneous catalysts have been perceived as having lower selectivity and less understood mechanisms compared to their homogeneous counterparts.[3] However, recent advancements in materials science have led to the development of highly selective and active heterogeneous catalysts, including single-atom catalysts that bridge the gap between the two domains.[4]
This guide will delve into a comparative analysis of these two catalytic systems across three major classes of alkyne reactions: hydrogenation, hydrosilylation, and coupling reactions.
Alkyne Hydrogenation: Achieving Selective Reduction
The selective reduction of alkynes to either cis- or trans-alkenes or full saturation to alkanes is a fundamental transformation. The choice of catalyst is paramount in controlling the stereochemical outcome and preventing over-reduction.
Performance Comparison
| Catalyst Type | Catalyst Example | Substrate | Product | Conversion (%) | Selectivity (%) | Reaction Conditions | Reference |
| Homogeneous | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Phenylacetylene | Styrene | >99 | >98 (to styrene) | Benzene, H₂ (1 atm), 25°C | [5] |
| Homogeneous | [Cp*RuCl(cod)] | Diphenylacetylene | (E)-Stilbene | 98 | >99 (E) | Toluene, H₂ (10 bar), 25°C | [6] |
| Heterogeneous | Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline) | 1-Heptyne | (Z)-1-Heptene | ~100 | >95 (Z) | Ethanol, H₂ (1 atm), 25°C | [7][8] |
| Heterogeneous | Ni@Y (Nickel confined in faujasite zeolite) | Phenylacetylene | Styrene | 80 | 92 | Cyclohexane, H₂ (0.6 MPa), 160°C, 6h | [9] |
| Heterogeneous | Pd₄S | Acetylene/Ethylene mix | Ethylene | 100 | >80 | 18 bar pressure |
Experimental Protocols
Protocol 1: Homogeneous Hydrogenation of an Alkyne using Wilkinson's Catalyst
-
Apparatus: A two-necked round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon, and a septum.
-
Reagents:
-
Wilkinson's catalyst (Chlorotris(triphenylphosphine)rhodium(I))
-
Substrate (e.g., Phenylacetylene)
-
Anhydrous, degassed solvent (e.g., Benzene or Toluene)
-
Hydrogen gas
-
-
Procedure:
-
To the flask under an inert atmosphere (e.g., argon or nitrogen), add Wilkinson's catalyst (typically 0.1-1 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture until the catalyst is fully dissolved.
-
Add the alkyne substrate to the reaction mixture.
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC.
-
Upon completion, the solvent is removed under reduced pressure. The product can be purified by column chromatography to remove the catalyst residue.[10]
-
Protocol 2: Heterogeneous Semihydrogenation of an Alkyne using Lindlar's Catalyst
-
Apparatus: A two-necked round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon, and a condenser.
-
Reagents:
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned)
-
Substrate (e.g., 1-Heptyne)
-
Solvent (e.g., Ethanol or Ethyl Acetate)
-
Hydrogen gas
-
-
Procedure:
-
To the flask, add Lindlar's catalyst and the solvent.
-
Add the alkyne substrate to the suspension.
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC, ensuring not to over-run the reaction to prevent alkane formation.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the heterogeneous catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.[7][8]
-
Mechanistic Pathways
The stereochemical outcome of alkyne hydrogenation is dictated by the catalyst's mechanism.
Alkyne Hydrosilylation: Formation of Vinylsilanes
Hydrosilylation of alkynes is a highly atom-economical method for synthesizing vinylsilanes, which are versatile intermediates in organic synthesis. The regioselectivity and stereoselectivity of this reaction are highly dependent on the catalyst employed.
Performance Comparison
| Catalyst Type | Catalyst Example | Alkyne | Silane | Product(s) | Yield (%) | Selectivity (isomer ratio) | Reference |
| Homogeneous | [Cp*Ru(MeCN)₃]PF₆ | 1-Octyne | Triethylsilane | α-vinylsilane | 95 | α:β > 98:2 | [8][10] |
| Homogeneous | [RhCl(nbd)]₂/dppp in SDS/H₂O | 1-Octyne | Triethylsilane | (E)-β-vinylsilane | 96 | (E)-β:(Z)-β:α = 96:3:1 | [11] |
| Homogeneous | [RhBr(CO)(κ²C,N-tBuImCH₂PyCH₂OMe)] | 1-Hexyne | HSiMe₂Ph | β-(Z)-vinylsilane | >95 | β-(Z):β-(E):α > 98:1:1 | [2][12] |
| Heterogeneous | Pt on Titania | Phenylacetylene | Triethylsilane | β-(E)-vinylsilane | 98 | β-(E):β-(Z):α = 98:1:1 | [3] |
| Heterogeneous | Rh complex on Carbon Black | Phenylacetylene | Et₃SiH | α-vinylsilane | >99 | α as major product | [12] |
| Heterogeneous | Single Atom Pt on Al₂O₃ | 1-Octene (for comparison) | HSi(OEt)₃ | Linear silane | 99 | High linearity | [1] |
Experimental Protocols
Protocol 3: Homogeneous Hydrosilylation of an Alkyne with a Rhodium Catalyst
-
Apparatus: A Schlenk tube equipped with a magnetic stirrer and a septum.
-
Reagents:
-
Rhodium catalyst (e.g., [RhCl(cod)]₂)
-
Ligand (e.g., triphenylphosphine)
-
Substrate (e.g., 1-Octyne)
-
Hydrosilane (e.g., Triethylsilane)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
-
Procedure:
-
To the Schlenk tube under an inert atmosphere, add the rhodium catalyst and ligand.
-
Add the anhydrous, degassed solvent and stir until a homogeneous solution is formed.
-
Add the alkyne substrate, followed by the dropwise addition of the hydrosilane.
-
Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures).
-
Monitor the reaction by GC or NMR.
-
Upon completion, the solvent is removed under reduced pressure, and the product is purified by distillation or column chromatography.[13]
-
Protocol 4: Heterogeneous Hydrosilylation of an Alkyne with a Supported Platinum Catalyst
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Reagents:
-
Supported platinum catalyst (e.g., Pt on Titania)
-
Substrate (e.g., Phenylacetylene)
-
Hydrosilane (e.g., Triethylsilane)
-
Solvent (e.g., Toluene)
-
-
Procedure:
-
To the flask, add the supported platinum catalyst and the solvent.
-
Add the alkyne substrate and the hydrosilane.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by GC or NMR.
-
After completion, cool the reaction mixture to room temperature and filter to recover the catalyst.
-
The catalyst can be washed with a solvent, dried, and reused.
-
The filtrate is concentrated under reduced pressure, and the product is purified by distillation or column chromatography.[3]
-
Catalytic Cycle Visualization
Alkyne Coupling Reactions: Building Carbon Frameworks
Alkyne coupling reactions, such as the Sonogashira, Glaser, and Hay couplings, are powerful methods for constructing C(sp)-C(sp²) and C(sp)-C(sp) bonds, which are prevalent in natural products, pharmaceuticals, and conjugated materials.
Performance Comparison
| Reaction | Catalyst Type | Catalyst Example | Substrates | Product Yield (%) | Reusability | Reference |
| Sonogashira | Homogeneous | Pd(PPh₃)₄ / CuI | Iodobenzene, Phenylacetylene | >95 | Not readily reusable | [14] |
| Sonogashira | Heterogeneous | Pd single-atom on NC | Iodobenzene, Phenylacetylene | ~95 | Reusable for multiple cycles | [3][11] |
| Glaser-Hay | Homogeneous | CuCl / TMEDA | Phenylacetylene | >90 | Not readily reusable | [7][9] |
| Glaser-Hay | Heterogeneous | Cu-modified hydroxyapatite | Phenylacetylene | >95 | Reusable | [6] |
| Glaser-Hay | Heterogeneous | Cu₁/NC-800 | Phenylacetylene | >99 | Reusable with maintained activity |
Experimental Protocols
Protocol 5: Homogeneous Sonogashira Coupling
-
Apparatus: A Schlenk tube equipped with a magnetic stirrer and a septum.
-
Reagents:
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Aryl halide (e.g., Iodobenzene)
-
Terminal alkyne (e.g., Phenylacetylene)
-
Base (e.g., Triethylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To the Schlenk tube under an inert atmosphere, add the palladium catalyst, CuI, and the aryl halide.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC.
-
Upon completion, the reaction mixture is filtered to remove the amine salt, and the solvent is evaporated.
-
The residue is purified by column chromatography.[14]
-
Protocol 6: Heterogeneous Glaser-Hay Coupling
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and open to the air (or under an oxygen atmosphere).
-
Reagents:
-
Heterogeneous copper catalyst (e.g., Cu-modified hydroxyapatite)
-
Terminal alkyne (e.g., Phenylacetylene)
-
Solvent (e.g., Acetonitrile)
-
-
Procedure:
-
To the flask, add the heterogeneous copper catalyst and the solvent.
-
Add the terminal alkyne.
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction by TLC or GC.
-
After completion, the catalyst is recovered by filtration, washed, and can be reused.
-
The solvent is removed from the filtrate, and the product is purified by recrystallization or column chromatography.[6]
-
Logical Workflow for Catalyst Selection in Coupling Reactions
Conclusion
The choice between homogeneous and heterogeneous catalysts for alkyne reactions is multifaceted, with each system presenting distinct advantages and disadvantages. Homogeneous catalysts generally offer superior activity and selectivity under mild conditions, which is often crucial in the synthesis of complex molecules in drug development. However, the challenges associated with their separation and reuse remain a significant drawback.
Heterogeneous catalysts, with their inherent ease of separation and recyclability, are often the preferred choice for large-scale industrial processes. The continuous development of novel heterogeneous systems, such as single-atom catalysts and well-defined supported nanoparticles, is closing the performance gap with their homogeneous counterparts, offering "homogeneous-like" selectivity with the practical benefits of a solid-phase catalyst.
Ultimately, the optimal catalyst selection depends on the specific requirements of the chemical transformation, including the desired product selectivity, the scale of the reaction, and economic and environmental considerations. This guide provides a framework for researchers and scientists to make informed decisions by presenting a clear comparison of performance data and practical experimental guidance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. β-(Z)-Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium(i) catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Enantioselective Synthesis of Chiral Tertiary Propargylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral propargylic alcohols, particularly tertiary ones, is a critical endeavor in modern organic chemistry, providing essential building blocks for the synthesis of complex natural products and pharmaceutical agents. This guide provides a comparative overview of prominent methods for the asymmetric synthesis of chiral tertiary propargylic alcohols, with a special focus on the synthesis of (R)- and (S)-1,1-diphenyl-2-propyn-1-ol through the enantioselective alkynylation of benzophenone (B1666685). The performance of different catalytic systems will be compared, supported by experimental data and detailed protocols.
Introduction to Enantioselective Alkynylation of Ketones
The most direct and widely employed strategy for the synthesis of chiral tertiary propargyl alcohols is the asymmetric addition of terminal alkynes to prochiral ketones. This transformation requires a chiral catalyst to control the facial selectivity of the nucleophilic attack on the carbonyl carbon, thereby establishing a new stereocenter. Several catalytic systems have been developed and refined for this purpose, each with its own advantages in terms of enantioselectivity, substrate scope, and reaction conditions. This guide will focus on three well-established methods:
-
Titanium-BINOL Catalyzed Alkynylation
-
Zinc-Amino Alcohol Catalyzed Alkynylation
-
ProPhenol-Zinc Catalyzed Alkynylation
Performance Comparison
The efficacy of these catalytic systems in the enantioselective synthesis of 1,1-diphenyl-2-propyn-1-ol from benzophenone and a terminal alkyne is summarized below. The data highlights the yield and enantiomeric excess (ee) achieved with each method, providing a clear basis for comparison.
| Catalytic System | Alkyne Source | Aldehyde/Ketone | Yield (%) | ee (%) | Reference |
| (S)-BINOL/Ti(O-iPr)₄ | Phenylacetylene (B144264) | Acetophenone | 85 | 92 | [1] |
| Chiral Zinc Aminoalkoxides | Lithium Acetylide | Trifluoromethyl Ketone | >95 | >99 | Not specified in abstracts |
| (S,S)-ProPhenol/Me₂Zn | Phenylacetylene | Benzaldehyde (B42025) | 95 | 98 | [2] |
| (+)-N-Methylephedrine/Zn(OTf)₂ | Phenylacetylene | Benzaldehyde | 91 | 97 | [3][4][5] |
Note: Direct experimental data for the enantioselective alkynylation of benzophenone to form this compound using all listed methods was not available in the search results. The data presented for ProPhenol and N-Methylephedrine systems are for the addition to benzaldehyde and serve as a reference for their high efficiency. The BINOL-Ti system has been shown to be effective for ketones.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and adaptation in a research setting.
General Procedure for (S)-BINOL-Ti(O-iPr)₄ Catalyzed Alkynylation of Ketones
This protocol is adapted from the established methods for the enantioselective addition of alkynylzincs to ketones.[1][3]
Materials:
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Titanium (IV) isopropoxide (Ti(O-iPr)₄)
-
Diethylzinc (Et₂Zn) or Dimethylzinc (Me₂Zn)
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Ketone (e.g., Acetophenone)
-
Anhydrous Toluene (B28343)
-
Hexamethylphosphoramide (HMPA) (optional, to facilitate alkynylzinc formation at room temperature)[4]
Procedure:
-
To a solution of the terminal alkyne (1.2 mmol) in anhydrous toluene (2 mL) is added Et₂Zn (1.0 M in hexanes, 1.2 mL, 1.2 mmol) at room temperature under an argon atmosphere.
-
The resulting solution is stirred for 30 minutes.
-
In a separate flask, (S)-BINOL (0.2 mmol) and Ti(O-iPr)₄ (0.2 mmol) are dissolved in anhydrous toluene (2 mL) and stirred for 30 minutes at room temperature.
-
The prepared alkynylzinc solution is then added to the (S)-BINOL-Ti complex solution.
-
The ketone (1.0 mmol) is added to the reaction mixture, and stirring is continued at room temperature for 24-48 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral tertiary propargylic alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the catalytic cycle for the enantioselective alkynylation of a ketone and a logical workflow for selecting a suitable catalytic system.
Caption: Catalytic cycle for the enantioselective addition of an alkyne to a ketone.
Caption: Workflow for selecting an enantioselective alkynylation method.
Conclusion
The enantioselective synthesis of chiral tertiary propargylic alcohols is achievable with high efficiency and stereocontrol using a variety of catalytic systems. While direct comparative data for the synthesis of this compound is sparse across all platforms, the existing literature on related transformations suggests that methods employing chiral ligands such as BINOL, ProPhenol, and N-methylephedrine with appropriate metal catalysts are highly effective. The choice of a specific method will depend on the substrate scope, desired enantioselectivity, and operational simplicity required for a particular synthetic goal. The provided protocols and diagrams serve as a foundational guide for researchers to navigate the selection and implementation of these powerful synthetic tools.
References
- 1. Highly enantioselective phenylacetylene additions to ketones catalyzed by (S)-BINOL-Ti complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetically Versatile Building Blocks and Diyne Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
Mechanistic Insights into the Reactions of 1,1-Diphenyl-2-propyn-1-ol: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity of versatile building blocks like 1,1-diphenyl-2-propyn-1-ol is paramount for the efficient synthesis of complex molecules. This tertiary propargylic alcohol can undergo a variety of mechanistically distinct reactions, primarily acid-catalyzed rearrangements and oxidative transformations, to yield valuable α,β-unsaturated carbonyl compounds and other derivatives. This guide provides a comparative analysis of these reactions, supported by available experimental data and detailed protocols, to aid in the selection of optimal synthetic strategies.
Acid-Catalyzed Rearrangements: Meyer-Schuster vs. Rupe Pathways
Under acidic conditions, this compound is prone to rearrangement to form α,β-unsaturated carbonyl compounds. The two principal competing pathways are the Meyer-Schuster and Rupe rearrangements. The outcome of the reaction is highly dependent on the nature of the acid catalyst and the reaction conditions.
The Meyer-Schuster rearrangement involves a formal 1,3-hydroxyl shift, leading to the formation of an α,β-unsaturated aldehyde. In the case of this compound, this would yield 3,3-diphenyl-2-propenal. The mechanism is believed to proceed through the protonation of the hydroxyl group, followed by the formation of an allene (B1206475) intermediate which then tautomerizes to the final aldehyde product.
Conversely, the Rupe rearrangement is characterized by the formation of an α,β-unsaturated ketone. For this compound, the expected Rupe product would be 1,1-diphenyl-1-buten-3-one. This pathway is thought to involve the formation of a vinyl cation intermediate after the initial protonation and loss of water.
A computational study on the gold(I)-catalyzed Meyer–Schuster rearrangement of a similar substrate, 1-phenyl-2-propyn-1-ol (B147433), has suggested an alternative mechanism involving a 4-endo-dig cyclization to form a gold-oxetene intermediate.[1] This highlights that the mechanistic landscape can be influenced by the choice of catalyst, moving beyond simple proton catalysis.
Comparative Data on Acid-Catalyzed Rearrangements:
| Catalyst/Reagent | Product(s) | Yield (%) | Reference |
| Strong Protic Acids (e.g., H₂SO₄) | Mixture of Meyer-Schuster and Rupe products | Not specified | General Observation |
| Lewis Acids (e.g., Au(I) complexes) | Primarily Meyer-Schuster product (for similar substrates) | Not specified | [1] |
Oxidative Rearrangement
In addition to acid-catalyzed pathways, this compound can undergo oxidative rearrangements. For instance, treatment with an oxidizing agent can lead to the formation of 1,3-dicarbonyl compounds. A gold(I)-catalyzed oxidative rearrangement of propargyl alcohols in the presence of pyridine-N-oxides has been shown to be an efficient route to 1,3-diketones.[2] While specific data for this compound is not provided, this methodology presents a viable alternative to the classical acid-catalyzed rearrangements for accessing different product classes.
Alternative Synthetic Routes
A comprehensive evaluation of the reactions of this compound necessitates a comparison with alternative methods for synthesizing its rearrangement products.
Synthesis of 3,3-Diphenyl-2-propenal (Meyer-Schuster Product Alternative):
The synthesis of 3,3-diphenyl-2-propenal can be achieved through various methods independent of propargylic alcohol rearrangements. One common approach is the Wittig reaction between benzophenone (B1666685) and an appropriate phosphorus ylide.
Synthesis of α,β-Unsaturated Ketones (Rupe Product Alternative):
The synthesis of α,β-unsaturated ketones, such as derivatives of phenyl vinyl ketone, can be accomplished through several established methods. These include the condensation of an aldehyde with a ketone (Claisen-Schmidt condensation) or the oxidation of corresponding allylic alcohols.[3]
Comparative Overview of Synthetic Strategies:
| Strategy | Starting Materials | Reagents | Key Features |
| Meyer-Schuster Rearrangement | This compound | Acid Catalyst | Atom economical, potential for stereocontrol. |
| Wittig Reaction | Benzophenone, Phosphorus Ylide | Base | Well-established, predictable stereochemistry. |
| Rupe Rearrangement | This compound | Acid Catalyst | Access to α,β-unsaturated ketones. |
| Claisen-Schmidt Condensation | Aldehyde, Ketone | Acid or Base Catalyst | Versatile, widely used for chalcone (B49325) synthesis. |
| Oxidative Rearrangement | This compound | Oxidant, Catalyst (e.g., Au(I)) | Access to 1,3-dicarbonyls. |
Experimental Protocols
General Procedure for Acid-Catalyzed Rearrangement of this compound:
To a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or toluene), an acid catalyst (e.g., a catalytic amount of sulfuric acid or a Lewis acid) is added at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a suitable base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for the Synthesis of this compound:
To a solution of ethynylmagnesium bromide (prepared from ethylmagnesium bromide and acetylene) in an ethereal solvent such as tetrahydrofuran (B95107) (THF), a solution of benzophenone in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.[4]
Visualizing the Mechanistic Pathways
To further elucidate the relationships between the starting material and its potential products, the following diagrams illustrate the key reaction pathways.
Caption: Competing Meyer-Schuster and Rupe rearrangement pathways.
Caption: General experimental workflow for synthesis and reaction.
References
- 1. The mechanism of the gold(I)-catalyzed Meyer-Schuster rearrangement of 1-phenyl-2-propyn-1-ol via 4- endo-dig cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones [organic-chemistry.org]
- 3. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Performance Benchmarking of 1,1-Diphenyl-2-propyn-1-ol-Derived Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of catalysts derived from 1,1-diphenyl-2-propyn-1-ol, a versatile precursor for robust and efficient catalysis in modern organic synthesis. The focus is on ruthenium-based indenylidene catalysts for olefin metathesis, with a comparative overview of their performance against established alternatives. This document is intended to assist researchers in selecting the optimal catalyst system for their specific applications in pharmaceutical research and development, and other areas of chemical synthesis.
Ruthenium-Indenylidene Catalysts: A New Generation for Olefin Metathesis
Ruthenium-indenylidene complexes, synthesized from this compound and its derivatives, have emerged as a highly effective class of catalysts for Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis Polymerization (ROMP). These catalysts offer distinct advantages in terms of stability and activity, making them attractive alternatives to the classical Grubbs-type catalysts.
The general synthetic pathway to these indenylidene catalysts involves the reaction of a ruthenium precursor, such as RuCl₂(PPh₃)₃, with this compound or its substituted analogs, followed by a ligand exchange to incorporate more effective ligands like tricyclohexylphosphine (B42057) (PCy₃).
Caption: General synthetic workflow for the preparation of ruthenium-indenylidene catalysts from this compound.
Performance in Ring-Closing Metathesis (RCM)
The RCM of diethyl diallylmalonate is a standard benchmark reaction to evaluate the efficiency of olefin metathesis catalysts. The following table summarizes the performance of various ruthenium-indenylidene catalysts derived from substituted 1,1-diphenyl-2-propyn-1-ols in comparison to a standard indenylidene catalyst.
| Catalyst | Substituent on Indenylidene | Catalyst Loading (mol%) | Reaction Time (min) | Conversion (%) | Reference |
| 5a | 4-methyl-3-(o-tolyl) | 0.5 | 35 | ~90 | [1][2] |
| 5b | 3-(p-fluorophenyl) | 0.5 | 35 | ~90 | [1][2] |
| 5c | 3-(2,6-xylyl) | 0.5 | 35 | ~90 | [1][2] |
| 5d | 3-(1-naphthyl) | 0.5 | 35 | ~90 | [1][2] |
| 3 (Standard) | 3-phenyl | 0.5 | 35 | ~90 | [1][2] |
Reaction Conditions: Diethyl diallylmalonate as substrate, CDCl₃ as solvent, at 20°C.
The data indicates that the catalytic activity of the modified non-chelating indenylidene ruthenium catalysts (5a-d) is comparable to the standard indenylidene catalyst (3) for the RCM of diethyl diallylmalonate.[1][2]
Performance in Ring-Opening Metathesis Polymerization (ROMP)
The ROMP of cyclooctadiene (COD) is another key benchmark for metathesis catalysts. The performance of the same series of indenylidene catalysts is presented below.
| Catalyst | Substituent on Indenylidene | Catalyst Loading (mol%) | Reaction Time (min) | Conversion (%) | Reference |
| 5a | 4-methyl-3-(o-tolyl) | 0.1 | 60 | >95 | [1][2] |
| 5b | 3-(p-fluorophenyl) | 0.1 | 60 | >95 | [1][2] |
| 5c | 3-(2,6-xylyl) | 0.1 | 60 | >95 | [1][2] |
| 5d | 3-(1-naphthyl) | 0.1 | 60 | >95 | [1][2] |
| 3 (Standard) | 3-phenyl | 0.1 | 60 | >95 | [1][2] |
Reaction Conditions: Cyclooctadiene as substrate, CDCl₃ as solvent, at 20°C.
Similar to the RCM results, the substituted indenylidene catalysts demonstrate high activity in ROMP, comparable to the parent phenylindenylidene catalyst.[1][2]
Experimental Protocols
Synthesis of Ruthenium-Indenylidene Catalyst (General Procedure)
The synthesis of the ruthenium-indenylidene catalysts generally follows a two-step procedure from a common ruthenium precursor.
Caption: Experimental workflow for the synthesis of a ruthenium-indenylidene catalyst.
Detailed Protocol for Synthesis of Cl₂(PCy₃)₂Ru-(3-phenylinden-1-ylidene):
-
Preparation of RuCl₂(PPh₃)₂(3-phenylinden-1-ylidene):
-
Under a nitrogen atmosphere, dissolve 500 mg (0.521 mmol) of RuCl₂(PPh₃)₃ in 25 mL of dry THF in a Schlenk flask.
-
Add 1.5 equivalents of this compound to the solution.
-
Heat the solution to reflux for 2 hours.
-
After cooling, remove the solvent by rotary evaporation.
-
Dissolve the residue in a minimal amount of CH₂Cl₂ and precipitate the complex by the slow addition of hexanes.
-
Filter the solid and wash with hexanes to yield the intermediate complex.
-
-
Preparation of the Final Catalyst:
-
Under a nitrogen atmosphere, dissolve 300 mg (0.338 mmol) of the intermediate complex in 25 mL of dry CH₂Cl₂ in a Schlenk flask.
-
Add 313 mg (1.115 mmol) of tricyclohexylphosphine (PCy₃) to the solution.
-
Stir the solution at room temperature for 1.5 to 2 hours.
-
Remove the solvent by rotary evaporation.
-
Suspend the residue in approximately 20 mL of hexanes and stir for 30 minutes.
-
Filter the solid and wash with hexanes to obtain the final catalyst.
-
General Procedure for Ring-Closing Metathesis (RCM)
-
Under a nitrogen atmosphere, dissolve the desired amount of the ruthenium-indenylidene catalyst (e.g., 0.5 mol%) in an appropriate volume of dry, degassed solvent (e.g., CH₂Cl₂ or CDCl₃ for NMR monitoring).
-
Add the diene substrate (e.g., diethyl diallylmalonate) to the catalyst solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., ¹H NMR, GC-MS).
-
Upon completion, the reaction can be quenched by the addition of a vinyl ether, and the product can be purified by column chromatography.
Concluding Remarks on Ruthenium-Indenylidene Catalysts
The catalysts derived from this compound and its analogs are highly active and robust for olefin metathesis reactions. Their performance is comparable to, and in some cases may exceed, that of standard commercially available catalysts, particularly in terms of stability. The modularity of their synthesis, allowing for the introduction of various substituents on the indenylidene ligand, offers opportunities for fine-tuning the catalyst's steric and electronic properties for specific applications in drug development and complex molecule synthesis.
A Note on Gold-Catalyzed Reactions
While this compound is a valuable precursor for isolable ruthenium catalysts, its role in gold catalysis is typically as a substrate that participates in in situ catalytic transformations. Gold catalysts, particularly Au(I) and Au(III) complexes, are known to activate the alkyne functionality of propargyl alcohols, leading to a variety of synthetically useful reactions such as hydroarylation and the formation of allenes and indenes.
The performance in these reactions is highly dependent on the specific gold catalyst, solvent, and reaction conditions. A direct benchmarking of "catalysts derived from" this compound in the same vein as the ruthenium complexes is not applicable. Instead, researchers should focus on comparing the outcomes of reactions using this compound as a substrate with different gold catalyst systems to identify the optimal conditions for their desired transformation.
References
Safety Operating Guide
Proper Disposal of 1,1-Diphenyl-2-propyn-1-ol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 1,1-Diphenyl-2-propyn-1-ol is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for the proper handling and disposal of this compound, intended for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Information
Before handling this compound, it is essential to be aware of its potential hazards. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] It is also harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): When working with this compound, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: If working with the solid form and there is a risk of dust formation, a dust mask (such as a type N95) is recommended.[2] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1]
First-Aid Measures:
-
In case of skin contact: Wash the affected area immediately with plenty of soap and water.[1][3] If skin irritation occurs, seek medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
-
If inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 3923-52-2 | [1] |
| Molecular Formula | C₁₅H₁₂O | |
| Molecular Weight | 208.26 g/mol | [2] |
| Melting Point | 47-49 °C | [2] |
| Boiling Point | 183 °C at 20 mmHg | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Solubility | Insoluble in water | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1] The following protocol outlines the general steps for its proper disposal in a laboratory setting.
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound, including contaminated personal protective equipment (such as gloves), and place it in a designated, properly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste in the container.
-
Note the date when the waste was first added to the container.
3. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep the containers tightly closed except when adding waste.[1]
-
Ensure the storage area is well-ventilated.[1]
4. Arrange for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
The waste will be transported to an approved waste disposal plant for proper treatment and disposal.[1][5]
Accidental Spills: In the event of a spill, avoid generating dust. Sweep up the solid material and place it into a suitable container for disposal.[1] Ensure the area is then cleaned in accordance with your laboratory's standard operating procedures for chemical spills.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1,1-Diphenyl-2-propyn-1-ol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,1-Diphenyl-2-propyn-1-ol. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 3923-52-2
Hazard Summary: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful to aquatic life, with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling to ensure appropriate PPE is selected.[3] The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles or Face Shield | ANSI Z87.1 or EN 166 | Protects against splashes and dust particles.[1][4] A face shield must be worn over safety goggles when a significant splash hazard exists.[4][5] |
| Hand Protection | Chemical-resistant gloves | Check manufacturer's compatibility data | Prevents skin contact.[1][6] Disposable nitrile gloves are a common minimum but should be removed immediately after contact.[4] |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | N95 dust mask or higher | Required if exposure limits are exceeded, if irritation is experienced, or when handling outside of a ventilated enclosure.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[7]
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][6]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]
-
Minimize dust generation and accumulation during handling.[8]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep the container tightly closed when not in use.[8]
-
Store in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents.[9][10]
3. In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.[1]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice.[1] Remove and wash contaminated clothing before reuse.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][8]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.[6][8]
Disposal Plan
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Do not allow the chemical to enter drains, surface water, or the sanitary sewer system as it is harmful to aquatic organisms.[1]
-
Collect waste material in a suitable, labeled, and closed container for disposal.[6]
-
Contaminated gloves and other disposable PPE should be disposed of in accordance with applicable laboratory and institutional guidelines.[6]
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, CAS No. 3923-52-2 - iChemical [ichemical.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. uah.edu [uah.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
